(2-Chlorothiazol-5-yl)methylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S.ClH/c5-4-7-2-3(1-6)8-4;/h2H,1,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCUHOCIRYNOOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592989 | |
| Record name | 1-(2-Chloro-1,3-thiazol-5-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153471-67-1 | |
| Record name | 1-(2-Chloro-1,3-thiazol-5-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloro-1,3-thiazol-5-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Chlorothiazol-5-yl)methylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chlorothiazol-5-yl)methylamine hydrochloride is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. As a derivative of the versatile 2-aminothiazole scaffold, it holds potential for a range of therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential biological activities, with a particular focus on its relevance to cancer research. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of this compound.
Chemical Properties
This compound is a stable, solid compound. A summary of its key chemical and physical properties is presented below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 153471-67-1 | [1] |
| Molecular Formula | C4H6Cl2N2S | [1] |
| Molecular Weight | 185.08 g/mol | [1] |
| Appearance | Off-white to white solid | - |
| Solubility | Soluble in water | - |
| Purity | Typically >95% | - |
| Melting Point | Not publicly available | - |
| Boiling Point | Not publicly available | - |
| Spectral Data (NMR, IR, MS) | Not publicly available | - |
Synthesis and Experimental Protocols
While a precise, published experimental protocol for the synthesis of this compound is not available, a plausible synthetic route can be inferred from related literature and patents. The synthesis likely proceeds in two main steps: the formation of the key intermediate 2-chloro-5-chloromethylthiazole, followed by its amination and conversion to the hydrochloride salt.
Synthesis of 2-chloro-5-chloromethylthiazole (Intermediate)
Several patented methods describe the synthesis of 2-chloro-5-chloromethylthiazole. One common approach involves the chlorination of a suitable thiazole precursor.
Experimental Protocol (Hypothetical, based on related syntheses[2]):
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and gas inlet is charged with 1-isothiocyanato-2-chloro-2-propene and a suitable organic solvent (e.g., dichloromethane, chloroform).
-
Chlorination: The solution is cooled to a controlled temperature (e.g., 25-40 °C), and chlorine gas is bubbled through the mixture.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is stirred for several hours to ensure the formation of the hydrochloride salt of the product. The solid product is then isolated by filtration.
-
Purification: The crude 2-chloro-5-chloromethylthiazole hydrochloride is washed with a mild base solution (e.g., sodium bicarbonate) to neutralize excess acid and then with water to afford the purified free base.
Synthesis of this compound
The final product can be synthesized by the reaction of 2-chloro-5-chloromethylthiazole with an aminating agent, followed by conversion to its hydrochloride salt.
Experimental Protocol (Hypothetical, based on related syntheses[3]):
-
Amination: 2-chloro-5-chloromethylthiazole is dissolved in an appropriate solvent (e.g., water or an alcohol). An excess of an amine source, such as a concentrated aqueous solution of methylamine, is added dropwise at a controlled temperature (e.g., 25-30 °C).
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Extraction: The reaction mixture is extracted with an organic solvent (e.g., chloroform or ethyl acetate). The combined organic layers are washed with water and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the free base of (2-chlorothiazol-5-yl)methylamine.
-
Hydrochloride Salt Formation: The resulting free base is dissolved in a suitable organic solvent (e.g., isopropanol or diethyl ether), and a solution of hydrochloric acid in the same or a compatible solvent is added with stirring.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not extensively documented in public literature, the broader class of 2-aminothiazole derivatives is well-known for a wide range of pharmacological activities.[4][5][6] These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[7][8]
Anticancer Potential
The 2-aminothiazole scaffold is a privileged structure in the design of anticancer agents.[5][7] Derivatives have been shown to target various components of cancer cell signaling pathways, leading to cell cycle arrest and apoptosis. Given this precedent, it is reasonable to hypothesize that this compound may exhibit similar activities.
A potential mechanism of action for 2-aminothiazole derivatives as anticancer agents involves the inhibition of protein kinases, which are crucial for cell growth and proliferation. For instance, some derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) or other kinases involved in oncogenic signaling.
Future Directions and Research Opportunities
The lack of extensive public data on this compound presents a clear opportunity for further research. Key areas for investigation include:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, MS, IR, and elemental analysis).
-
Biological Screening: A comprehensive screening of the compound's biological activity against a panel of cancer cell lines, as well as various bacterial and fungal strains.
-
Mechanism of Action Studies: If significant biological activity is observed, further studies to elucidate the specific molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the contribution of the chloro and methylamine substituents to its biological activity.
Conclusion
This compound is a chemical entity with considerable, yet largely unexplored, potential in the field of drug discovery. Its structural similarity to a class of compounds with proven and diverse biological activities makes it a compelling candidate for further investigation. This guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge and highlighting the promising avenues for future research that could unlock the therapeutic potential of this and related compounds.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 3. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: (2-Chlorothiazol-5-yl)methylamine hydrochloride (CAS 153471-67-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorothiazol-5-yl)methylamine hydrochloride is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural features, particularly the reactive 2-chloro-substituted thiazole ring and the primary amine side chain, make it a valuable intermediate for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its primary applications, with a focus on its role in the development of kinase inhibitors.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data has been compiled from various chemical suppliers and safety data sheets.
| Property | Value | Reference(s) |
| CAS Number | 153471-67-1 | N/A |
| Molecular Formula | C₄H₆Cl₂N₂S | [1][2] |
| Molecular Weight | 185.08 g/mol | [2] |
| IUPAC Name | (2-chloro-1,3-thiazol-5-yl)methanamine hydrochloride | N/A |
| Synonyms | 5-(Aminomethyl)-2-chlorothiazole hydrochloride, (2-chloro-1,3-thiazol-5-yl)methanamine hydrochloride | N/A |
| Appearance | Solid, white to off-white or pale brown powder/crystals | N/A |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | 2-8°C, Refrigerator, Moisture sensitive | [2] |
Synthesis Protocol
Step 1: Synthesis of 2-chloro-5-(chloromethyl)thiazole
The synthesis of the key intermediate, 2-chloro-5-(chloromethyl)thiazole, has been described in various patents. A common method involves the chlorination and cyclization of an appropriate isothiocyanate precursor.
-
Reaction: 3-chloro-1-isothiocyanato-1-propene is reacted with a chlorinating agent, such as sulfuryl chloride, in an inert solvent.
-
Reagents and Solvents:
-
3-chloro-1-isothiocyanato-1-propene
-
Sulfuryl chloride
-
Inert solvent (e.g., dichloromethane, acetonitrile)
-
-
Procedure Outline:
-
Dissolve 3-chloro-1-isothiocyanato-1-propene in the chosen inert solvent and cool the mixture (typically to 0-10°C).
-
Add the chlorinating agent dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction to proceed for several hours at a controlled temperature.
-
The reaction mixture is then worked up, which may involve washing with a base (e.g., sodium bicarbonate solution) to neutralize acidity, followed by extraction and purification.
-
Purification is typically achieved by distillation under reduced pressure to yield 2-chloro-5-(chloromethyl)thiazole.[4]
-
Step 2: Synthesis of this compound
This step involves the amination of the chloromethyl group of the previously synthesized intermediate, followed by the formation of the hydrochloride salt.
-
Reaction: 2-chloro-5-(chloromethyl)thiazole is reacted with a source of ammonia, followed by treatment with hydrochloric acid.
-
Reagents and Solvents:
-
2-chloro-5-(chloromethyl)thiazole
-
Ammonia (e.g., aqueous ammonia, ammonia in an organic solvent like methanol)
-
Hydrochloric acid (e.g., HCl in ether, HCl gas)
-
Organic solvent (e.g., methanol, ethanol, tetrahydrofuran)
-
-
Procedure Outline:
-
Dissolve 2-chloro-5-(chloromethyl)thiazole in a suitable organic solvent.
-
Add an excess of the ammonia source to the solution. The reaction may be stirred at room temperature or gently heated to drive it to completion.
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, the solvent and excess ammonia are removed under reduced pressure.
-
The resulting crude (2-Chlorothiazol-5-yl)methylamine free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
A solution of hydrochloric acid is then added dropwise to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.
-
Applications in Drug Discovery
The primary application of this compound is as a crucial intermediate in the synthesis of complex, biologically active molecules, most notably kinase inhibitors for cancer therapy.[5]
Role in the Synthesis of Kinase Inhibitors
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[5] this compound serves as a key building block to construct this core and introduce further diversity.
A prominent example is its use in the synthesis of analogues of Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, which is implicated in chronic myeloid leukemia (CML).[1][6] The general workflow involves coupling the amine group of (2-Chlorothiazol-5-yl)methylamine with other molecular fragments to build the final complex drug molecule.
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow in Drug Discovery
Caption: General workflow for using the title compound in drug discovery.
Conceptual Role in Kinase Inhibition
Caption: Role as an intermediate for kinase inhibitors targeting cell signaling.
Safety Information
This compound is a chemical intermediate intended for research and development purposes only. It should be handled by trained professionals in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and versatile intermediate in synthetic and medicinal chemistry. Its utility is particularly evident in the construction of 2-aminothiazole-based kinase inhibitors, which are at the forefront of targeted cancer therapy. This guide provides a foundational understanding of its properties, synthesis, and applications for professionals in the field of drug development.
References
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 4. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-Chlorothiazol-5-yl)methylamine Hydrochloride and its Synthetic Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorothiazol-5-yl)methylamine hydrochloride is a key chemical intermediate, primarily recognized for its role in the synthesis of second-generation neonicotinoid insecticides, most notably Thiamethoxam. While detailed public data on the final hydrochloride salt is limited, a comprehensive understanding of its synthesis and properties can be derived from its immediate precursor, 2-chloro-5-chloromethylthiazole. This guide provides a detailed overview of the molecular structure, chemical properties, synthesis, and spectral data of these related compounds, alongside a discussion of the broader biological context of 2-chlorothiazole derivatives.
Molecular Structure and Chemical Properties
The direct precursor, 2-chloro-5-chloromethylthiazole (CAS No. 105827-91-6), is a solid with a melting point of 31°C. It serves as the foundational molecule for the introduction of the methylamine side chain.
Table 1: Physicochemical Properties
| Property | This compound | 2-chloro-5-chloromethylthiazole |
| CAS Number | 153471-67-1 | 105827-91-6 |
| Molecular Formula | C₄H₆Cl₂N₂S | C₄H₃Cl₂NS |
| Molecular Weight | 185.08 g/mol | 168.04 g/mol |
| Melting Point | Data not available | 31 °C |
| Boiling Point | Data not available | 268.6±32.0 °C (Predicted) |
| Purity | ≥95% (as commercially available) | Data not available |
Synthesis and Experimental Protocols
The synthesis of this compound is intrinsically linked to the production of Thiamethoxam. The general synthetic pathway involves the reaction of 2-chloro-5-chloromethylthiazole with a suitable amine source. While a specific, detailed protocol for the hydrochloride salt is not publicly documented, the synthesis of its precursor and its subsequent conversion are described in various patents.
Synthesis of 2-chloro-5-chloromethylthiazole
A common method for the preparation of 2-chloro-5-chloromethylthiazole involves the chlorination of allyl isothiocyanate.
Experimental Protocol (Illustrative, based on patent literature):
-
Allyl isothiocyanate is dissolved in a suitable inert solvent (e.g., chloroform).
-
The solution is cooled, and a chlorinating agent (e.g., sulfuryl chloride or chlorine gas) is added portion-wise while maintaining a low temperature.
-
The reaction mixture is stirred for a specified period to ensure complete reaction.
-
The mixture is then carefully quenched, and the organic layer is separated.
-
The crude product is purified by distillation under reduced pressure to yield 2-chloro-5-chloromethylthiazole.
Conversion to this compound
The conversion of 2-chloro-5-chloromethylthiazole to the target amine hydrochloride is a nucleophilic substitution reaction.
Conceptual Experimental Protocol:
-
2-chloro-5-chloromethylthiazole is dissolved in a suitable solvent.
-
An excess of methylamine (in a suitable form, e.g., aqueous solution or as a gas) is introduced to the reaction mixture.
-
The reaction is stirred, likely at room temperature or with gentle heating, until completion.
-
The solvent and excess methylamine are removed under reduced pressure.
-
The resulting free amine is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate the hydrochloride salt.
-
The solid product is collected by filtration and dried.
Spectroscopic Data
While specific spectra for this compound are not publicly available, the spectral data for its precursor, 2-chloro-5-chloromethylthiazole, provide a valuable reference for structural confirmation.
Table 2: NMR Spectral Data for 2-chloro-5-chloromethylthiazole
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | CDCl₃ | 7.3 | s | Thiazole C4-H |
| ¹H | CDCl₃ | 4.6 | s | -CH₂-Cl |
| ¹³C | CDCl₃ | 152.6 | Thiazole C2 | |
| ¹³C | CDCl₃ | 140.2 | Thiazole C4 | |
| ¹³C | CDCl₃ | 137.5 | Thiazole C5 | |
| ¹³C | CDCl₃ | 37.1 | -CH₂-Cl |
Note: These are typical values and may vary slightly depending on experimental conditions.
Biological Activity and Signaling Pathways of 2-Chlorothiazole Derivatives
The primary biological significance of this compound is as a building block for Thiamethoxam. Thiamethoxam is a systemic insecticide that acts as an agonist at the nicotinic acetylcholine receptor (nAChR) of insects. This leads to overstimulation of the nervous system, paralysis, and eventual death of the insect.
While this compound itself is not marketed as a bioactive compound, the broader class of 2-aminothiazole derivatives has been extensively studied and shown to possess a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Various substituted 2-aminothiazoles have demonstrated efficacy against a range of bacteria and fungi.
-
Anticancer Activity: Some derivatives have been investigated as potential anticancer agents, showing activity against various cancer cell lines.
-
Anti-inflammatory Activity: The 2-aminothiazole scaffold is present in some compounds with anti-inflammatory properties.
It is important to note that these activities are characteristic of the broader class of 2-aminothiazole derivatives and have not been specifically reported for this compound.
Safety and Handling
As a chlorinated amine hydrochloride, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Safety data for the specific compound is limited, but related compounds are known to be skin and eye irritants.
Conclusion
This compound is a valuable intermediate in the synthesis of the widely used insecticide Thiamethoxam. While specific, publicly available data on the final hydrochloride salt is sparse, a comprehensive technical understanding can be built by examining its synthesis from 2-chloro-5-chloromethylthiazole and its role in the broader context of 2-chlorothiazole chemistry. The diverse biological activities of the 2-aminothiazole scaffold suggest that derivatives of this intermediate could be of interest in various areas of drug discovery and development. Further research into the specific properties and potential applications of this compound is warranted.
An In-depth Technical Guide to the Synthesis of (2-Chlorothiazol-5-yl)methylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for (2-Chlorothiazol-5-yl)methylamine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary chemical precursors, reaction conditions, and experimental protocols.
Executive Summary
The synthesis of this compound is a multi-step process commencing with the formation of the intermediate, 2-chloro-5-chloromethylthiazole. This precursor is then converted to the target amine, which is subsequently transformed into its hydrochloride salt. This guide outlines two primary routes for the synthesis of the thiazole precursor, followed by a detailed protocol for the subsequent amination and salt formation.
Synthesis of the Precursor: 2-Chloro-5-chloromethylthiazole
Two principal pathways for the synthesis of 2-chloro-5-chloromethylthiazole are presented below, each with distinct starting materials and reaction mechanisms.
Pathway 1: From 1,3-Dichloropropene and Sodium Thiocyanate
This route involves the reaction of 1,3-dichloropropene with sodium thiocyanate, followed by a thermal rearrangement and subsequent chlorination to yield the desired thiazole derivative.
Experimental Protocol:
A mixture of cis- and trans-3-chloropropenyl isothiocyanates is prepared from 1,3-dichloropropene and sodium thiocyanate. This crude mixture (504.2 g, 3.79 mol) is dissolved in chloroform (600 mL) in a 2-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser with an outlet vented to a sodium hydroxide trap. The mixture is heated to reflux, and chlorine gas (267.1 g, 3.77 mol) is bubbled under the surface over 6-8 hours. The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the reaction mixture is cooled and filtered. The filtrate is concentrated on a rotary evaporator to remove the chloroform. Sodium bicarbonate (approximately 0.25 equivalents) is added to the concentrate, and the product, 2-chloro-5-chloromethylthiazole, is purified by vacuum distillation at 97 °C (6 mm/Hg).[1]
| Parameter | Value | Reference |
| Starting Materials | 1,3-Dichloropropene, Sodium Thiocyanate, Chlorine | [1] |
| Solvent | Chloroform | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | 43% (after distillation) | [1] |
| Purity | Not specified |
Pathway 2: From 1-Isothiocyanato-2-chloro-2-propene and Chlorine
This alternative pathway utilizes 1-isothiocyanato-2-chloro-2-propene as the starting material, which undergoes chlorination to form the thiazole ring.
Experimental Protocol:
In a reaction flask, 150g of 1-isothiocyanato-2-chloro-2-propene is dissolved in 750g of acetonitrile. At a temperature of 30-35 °C, 83.8g of chlorine (mole ratio 1:1.05) is slowly introduced over 2.5 hours. The mixture is stirred at this temperature for 12 hours to facilitate the formation of 2-chloro-5-chloromethylthiazole hydrochloride. The resulting solid is collected by centrifugation. The filter cake is washed with a 10% sodium bicarbonate aqueous solution until the pH is between 5 and 6. The lower organic layer containing the pure product is then separated and dehydrated under reduced pressure.[2]
| Parameter | Value | Reference |
| Starting Materials | 1-Isothiocyanato-2-chloro-2-propene, Chlorine | [2] |
| Solvent | Acetonitrile | [2] |
| Reaction Temperature | 30-35 °C | [2] |
| Yield | 86.8% | [2] |
| Purity | 99.5% | [2] |
Synthesis of this compound
The conversion of 2-chloro-5-chloromethylthiazole to the target amine hydrochloride is effectively achieved through the Gabriel synthesis. This method prevents the over-alkylation of the amine, a common side reaction in direct amination. The Gabriel synthesis involves the reaction of the alkyl halide with potassium phthalimide, followed by the liberation of the primary amine.[3][4][5]
Gabriel Synthesis Pathway
Caption: Gabriel synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of N-((2-Chlorothiazol-5-yl)methyl)phthalimide
2-Chloro-5-chloromethylthiazole is reacted with potassium phthalimide in a suitable solvent such as dimethylformamide (DMF). The phthalimide anion acts as a surrogate for the amino group, undergoing an SN2 reaction with the chloromethyl group of the thiazole derivative.[3][4] This reaction is typically carried out at an elevated temperature to ensure completion.
Step 2: Liberation of (2-Chlorothiazol-5-yl)methylamine
The resulting N-((2-Chlorothiazol-5-yl)methyl)phthalimide intermediate is then cleaved to release the primary amine. This is commonly achieved by reacting the intermediate with hydrazine hydrate in a protic solvent like ethanol at reflux.[4] This method, known as the Ing-Manske procedure, is often preferred due to its milder and neutral reaction conditions.[4] Alternatively, acidic or basic hydrolysis can be employed, although these methods may require harsher conditions.[3][5]
Step 3: Formation of the Hydrochloride Salt
The free amine, (2-Chlorothiazol-5-yl)methylamine, is then converted to its hydrochloride salt. This is typically achieved by dissolving the amine in a suitable organic solvent and treating it with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol). The hydrochloride salt then precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.
Logical Workflow of the Overall Synthesis
References
An In-depth Technical Guide on the Spectroscopic Characterization of (2-Chlorothiazol-5-yl)methylamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the expected spectroscopic data for (2-Chlorothiazol-5-yl)methylamine hydrochloride and detailed protocols for its analysis using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.8 | Singlet | 1H | Thiazole ring proton (H-4) |
| ~ 4.0 - 4.3 | Singlet or Broad Singlet | 2H | Methylene protons (-CH₂-) |
| ~ 8.5 - 9.0 | Broad Singlet | 3H | Amine protons (-NH₃⁺) |
Note: Chemical shifts are predictions and may vary depending on the solvent and concentration. The amine protons are expected to be broad and may exchange with deuterium in deuterated solvents like D₂O.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | Thiazole ring carbon (C-2, attached to Cl) |
| ~ 140 - 145 | Thiazole ring carbon (C-4) |
| ~ 130 - 135 | Thiazole ring carbon (C-5) |
| ~ 40 - 45 | Methylene carbon (-CH₂-) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2800 | Strong, Broad | N-H stretching of the ammonium group (-NH₃⁺) |
| ~ 1600 | Medium | C=N stretching of the thiazole ring |
| ~ 1450 | Medium | C=C stretching of the thiazole ring |
| ~ 1050 | Medium | C-Cl stretching |
| ~ 800 | Medium | C-S stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For (2-Chlorothiazol-5-yl)methylamine, the free base, the following is expected.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 148/150 | Molecular ion peak [M]⁺ of the free base, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 113 | Fragment from the loss of the chloromethyl group. |
| 86 | Fragment corresponding to the thiazole ring. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to a clean NMR tube.[1]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse program.
-
Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample with anhydrous potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the spectrum of the sample.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL.[2]
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Processing:
-
The instrument software will process the data and display the mass spectrum.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the structural elucidation of a novel organic compound using spectroscopic methods.
Caption: A logical workflow for the spectroscopic characterization of an organic compound.
References
(2-Chlorothiazol-5-yl)methylamine Hydrochloride: A Technical Overview of Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chlorothiazol-5-yl)methylamine hydrochloride is a heterocyclic amine that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A comprehensive understanding of its solubility profile is crucial for its effective use in research and development, particularly in process chemistry, formulation development, and biological assays. This technical guide synthesizes the currently available information regarding the solubility and physicochemical properties of this compound and provides generalized experimental protocols for its determination.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (2-Chloro-thiazol-5-ylmethyl)-methyl-amine (Free Base) | Methylamine Hydrochloride |
| CAS Number | 153471-67-1 | 120740-06-9 | 593-51-1 |
| Molecular Formula | C₄H₆Cl₂N₂S | C₅H₇ClN₂S | CH₆ClN |
| Molecular Weight | 185.08 g/mol | 162.64 g/mol | 67.52 g/mol |
| Appearance | Not specified (typically a solid) | Not specified | Off-white solid |
| Melting Point | Not specified | Not specified | 228 - 233 °C |
| Boiling Point | Not specified | Not specified | 225 - 230 °C |
| Water Solubility | Expected to be soluble | Not specified | Soluble |
Note: Data for the free base and methylamine hydrochloride are provided for comparative purposes. The hydrochloride salt form of an amine is generally expected to have higher aqueous solubility than the corresponding free base.
Solubility Profile: Qualitative Assessment
As a hydrochloride salt of a primary amine, this compound is anticipated to be soluble in polar protic solvents such as water, methanol, and ethanol. The presence of the polar thiazole ring and the amine hydrochloride group contributes to its hydrophilic character. Its solubility in nonpolar organic solvents is expected to be limited.
Information from patents and synthesis literature suggests that related thiazole derivatives are often handled in a variety of organic solvents, indicating that the core structure may have some solubility in solvents like dichloromethane and isopropanol, particularly during synthesis and purification steps. For instance, a patent describing the preparation of a similar compound, 2-isopropyl-4-(methylaminomethyl)thiazole hydrochloride, mentions dissolving the free base in isopropanol before adding hydrochloric acid to form the salt. This suggests that while the free base has some solubility in less polar organic solvents, the resulting hydrochloride salt might be precipitated from such media, a common technique for purification which implies lower solubility of the salt form in that specific solvent.
General Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following are generalized protocols for determining the solubility of a compound like this compound.
Thermodynamic (Shake-Flask) Solubility Method
This method is considered the "gold standard" for determining thermodynamic solubility.
An In-depth Technical Guide to the Stability and Storage of (2-Chlorothiazol-5-yl)methylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2-Chlorothiazol-5-yl)methylamine hydrochloride (CAS No: 153471-67-1). Given the absence of extensive publicly available stability data for this specific molecule, this document outlines the critical stability-indicating parameters, recommended testing protocols based on regulatory guidelines, and potential degradation pathways derived from the known chemistry of related thiazole compounds.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in Table 1. This information is crucial for designing appropriate stability studies and for safe handling.
| Property | Value |
| CAS Number | 153471-67-1 |
| Molecular Formula | C₄H₆Cl₂N₂S |
| Molecular Weight | 185.08 g/mol |
| Appearance | White to off-white solid |
| Hygroscopicity | Reported to be hygroscopic |
| Storage Temperature | 2-8°C (Refrigerator)[1] |
Recommended Storage and Handling
To ensure the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: The compound should be stored in a refrigerator at 2-8°C.[1] It is essential to keep the container tightly closed and in a dry, well-ventilated area to protect it from moisture, owing to its hygroscopic nature.
-
Handling: Standard laboratory procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area to avoid inhalation of any dust. Avoid contact with skin and eyes.
Forced Degradation and Stability-Indicating Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions. The goal is to achieve a modest level of degradation (typically 5-20%) to reveal the degradation pathways.[3]
Experimental Protocols for Forced Degradation
The following are detailed methodologies for key forced degradation experiments that should be performed on this compound.
3.1.1. Hydrolytic Degradation
-
Objective: To assess degradation in the presence of water and under acidic and basic conditions.
-
Protocol:
-
Prepare three solutions of this compound at a known concentration (e.g., 1 mg/mL) in:
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Purified Water
-
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw aliquots, neutralize the acidic and basic samples, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
3.1.2. Oxidative Degradation
-
Objective: To evaluate the compound's susceptibility to oxidation.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.
-
Store the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).
-
At intervals, take samples and analyze them by HPLC.
-
3.1.3. Thermal Degradation
-
Objective: To assess the impact of heat on the solid form of the compound.
-
Protocol:
-
Place a known quantity of the solid compound in a controlled temperature oven (e.g., 80°C).
-
Expose the sample for a defined period (e.g., 7 days).
-
At specific time points, remove samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.
-
3.1.4. Photolytic Degradation
-
Objective: To determine the compound's sensitivity to light.
-
Protocol:
-
Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be stored under the same conditions but protected from light.
-
After a defined exposure period, analyze both the exposed and control samples by HPLC.
-
Data Presentation
The quantitative results from these forced degradation studies should be summarized in a table for clear comparison. Table 2 provides a template for presenting such data.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 N HCl | 48 hours | 60°C | Data | Data | Data |
| 0.1 N NaOH | 48 hours | 60°C | Data | Data | Data |
| 3% H₂O₂ | 24 hours | 25°C | Data | Data | Data |
| Dry Heat | 7 days | 80°C | Data | Data | Data |
| Photolytic (Solid) | ICH Q1B | 25°C | Data | Data | Data |
| Photolytic (Solution) | ICH Q1B | 25°C | Data | Data | Data |
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized. The presence of a chloro-substituted thiazole ring and a methylamine side chain suggests susceptibility to hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The chloro group on the thiazole ring may be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of a hydroxylated thiazole derivative. The amine group could also undergo reactions, although this is generally less likely under mild hydrolytic conditions.
-
Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones. The methylamine side chain could also be susceptible to oxidative deamination.
-
Photolysis: Thiazole-containing compounds have been shown to undergo photo-degradation.[1] For chloro-substituted aromatic rings, photodehalogenation is a known degradation pathway.[4] Another possibility is a photo-oxygenation reaction involving the thiazole ring.[1]
Visualizations
The following diagrams illustrate the workflow for forced degradation studies and a potential degradation pathway for this compound.
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
Conclusion
While specific stability data for this compound is not widely published, this guide provides a framework for its stability assessment based on established principles of pharmaceutical sciences and regulatory expectations. The recommended storage condition is refrigerated (2-8°C), with protection from moisture.[1] A comprehensive forced degradation study, as outlined, is crucial for understanding the intrinsic stability of the molecule, identifying potential degradants, and developing a validated stability-indicating analytical method. This will ultimately ensure the quality, safety, and efficacy of any drug product containing this active pharmaceutical ingredient.
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of chlorothiazide and hydrochlorothiazide UV-A photolytic decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of (2-Chlorothiazol-5-yl)methylamine Hydrochloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to participate in a variety of non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. Among the myriad of thiazole-containing building blocks, (2-Chlorothiazol-5-yl)methylamine hydrochloride has emerged as a critical intermediate in the synthesis of complex, life-saving pharmaceuticals. This technical guide delves into the significant role of this compound, with a particular focus on its application in the synthesis of the landmark antiretroviral drug, Ritonavir, and explores the broader importance of the 2-chlorothiazole moiety in contemporary drug discovery.
A Key Building Block for the HIV Protease Inhibitor Ritonavir
This compound is a vital precursor in the multi-step synthesis of Ritonavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] Ritonavir's mechanism of action involves binding to the active site of the HIV protease enzyme, competitively inhibiting it and thereby preventing the cleavage of viral polyproteins.[1][3] This disruption of the viral life cycle results in the production of immature, non-infectious viral particles, significantly reducing the viral load in patients.[1][3]
The (2-chlorothiazol-5-yl)methyl group is a key structural component of one of the two thiazole rings present in the Ritonavir molecule. Its synthesis is a critical part of the overall manufacturing process of this essential medicine.
Signaling Pathway of HIV Protease Inhibition by Ritonavir
The following diagram illustrates the mechanism by which Ritonavir inhibits HIV protease, a crucial enzyme for viral maturation and propagation.
The 2-Chlorothiazole Moiety in Other Bioactive Molecules
Beyond Ritonavir, the 2-chlorothiazole scaffold is a key component in other significant therapeutic agents. A prominent example is Dasatinib, a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Dasatinib inhibits the Bcr-Abl kinase and Src family kinases, which are implicated in the growth and proliferation of cancer cells. While not directly synthesized from this compound, the presence of the N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide core in Dasatinib underscores the importance of the 2-chlorothiazole moiety in the design of kinase inhibitors.
Quantitative Data on Biological Activity
The following table summarizes the inhibitory activities of Ritonavir and Dasatinib against their primary targets, highlighting the potency of compounds containing the thiazole and 2-chlorothiazole scaffolds.
| Compound | Target | Assay Type | IC50 / Ki | Citation |
| Ritonavir | HIV-1 Protease | Cell-free | Ki = 0.36 nM | [2] |
| HIV-2 Protease | Cell-free | Ki = 3.7 nM | [2] | |
| HIV-1 | Cell-based (EC50) | 0.022-0.13 µM | [4] | |
| HIV-2 | Cell-based (EC50) | 0.16 µM | [4] | |
| SARS-CoV-2 Mpro | Cell-based | IC50 = 13.7 µM | [5] | |
| Dasatinib | Abl | Cell-free | IC50 < 1 nM | [1] |
| Src | Cell-free | IC50 = 0.8 nM | [1] | |
| c-Kit | Cell-free | IC50 = 79 nM | [1] |
Experimental Protocols
Synthetic Workflow: Preparation of a Key Ritonavir Intermediate
The diagram below outlines a plausible synthetic route to a key intermediate in the synthesis of Ritonavir, starting from (2-Chlorothiazol-5-yl)methylamine. This illustrates the chemical transformations required to incorporate this building block into a more complex molecular architecture.
Detailed Experimental Protocol: N-Acylation of 2-Aminobenzothiazole with Chloroacetyl Chloride
This protocol details the N-acylation of 2-aminobenzothiazole, a reaction analogous to the initial step in functionalizing (2-Chlorothiazol-5-yl)methylamine. This procedure is representative of the methods used to form amide bonds, which are crucial in the synthesis of many pharmaceuticals, including Ritonavir and Dasatinib.
Materials and Reagents:
-
2-Aminobenzothiazole
-
Chloroacetyl chloride
-
Triethylamine
-
Dry Benzene
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare a stirred solution of 2-aminobenzothiazole (0.05 mol) and triethylamine (0.05 mol) in 50 mL of dry benzene.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chloroacetyl chloride (0.05 mol) dropwise to the cooled and stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for approximately 6 hours.
-
Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.
-
Transfer the filtrate to a clean flask and heat to reflux on a water bath for about 4 hours.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol.
Structure-Activity Relationships
The thiazole ring in Ritonavir is not merely a structural placeholder; it plays a crucial role in the drug's potent inhibitory activity. The following diagram illustrates the key interactions of the thiazole moieties within the active site of HIV protease, highlighting the structure-activity relationships that contribute to its efficacy.
Conclusion
This compound is a quintessential example of a small molecule building block that has had a profound impact on medicinal chemistry and global health. Its role in the synthesis of the HIV protease inhibitor Ritonavir has been instrumental in the fight against AIDS. Furthermore, the prevalence of the 2-chlorothiazole scaffold in other successful drugs like Dasatinib highlights the enduring importance of this heterocyclic motif in the design of potent and selective therapeutic agents. A thorough understanding of the synthesis and reactivity of such key intermediates is paramount for the continued development of novel and effective medicines to address a wide range of diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. buy (2S,3S,5S)-5-Amino-2-(N-((5-Thiazolyl)Methoxycarbonyl)Amino)-1,6-Diphenyl-3-Hydroxyhexane Dihydrochloride,(2S,3S,5S)-5-Amino-2-(N-((5-Thiazolyl)Methoxycarbonyl)Amino)-1,6-Diphenyl-3-Hydroxyhexane Dihydrochloride suppliers,manufacturers,factories [hisunnychem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Thiazole Derivatives from (2-Chlorothiazol-5-yl)methylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorothiazol-5-yl)methylamine hydrochloride is a valuable and versatile building block in medicinal chemistry and drug discovery. The thiazole scaffold is a privileged heterocyclic motif found in numerous clinically approved drugs and biologically active compounds.[1][2] This is attributed to its unique electronic properties and its ability to participate in various non-covalent interactions, making it a cornerstone in the design of novel therapeutic agents.[1][3] The presence of a reactive chlorine atom at the 2-position and a primary amine on the methyl group at the 5-position allows for facile and site-selective modifications. This enables the exploration of vast chemical space in drug discovery programs, leading to the development of kinase inhibitors, antimicrobial agents, and carbonic anhydrase inhibitors.[1]
This document provides detailed protocols for the synthesis of various thiazole derivatives starting from this compound, focusing on N-acylation and Suzuki cross-coupling reactions.
Data Presentation
Table 1: Synthesis of N-Acyl Thiazole Derivatives
| Entry | Acylating Agent | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetyl chloride | N-((2-chlorothiazol-5-yl)methyl)acetamide | 4-12 | 69-97 (estimated)[4] |
| 2 | Benzoyl chloride | N-((2-chlorothiazol-5-yl)methyl)benzamide | 4-12 | 69-97 (estimated)[4] |
| 3 | 2-Tosylacetyl chloride | N-((2-chlorothiazol-5-yl)methyl)-2-tosylacetamide | 4-12 | Not reported |
Table 2: Synthesis of 2-Aryl Thiazole Derivatives via Suzuki Coupling
| Entry | Arylboronic Acid | Product | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | (2-Phenylthiazol-5-yl)methanamine derivative | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Moderate (estimated)[5] |
| 2 | 4-Methoxyphenylboronic acid | (2-(4-Methoxyphenyl)thiazol-5-yl)methanamine derivative | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/Water | Not reported |
| 3 | Pyridin-3-ylboronic acid | (2-(Pyridin-3-yl)thiazol-5-yl)methanamine derivative | [Pd(IPr)(μ-Cl)Cl]₂ | K₂CO₃ | 2-Propanol/Water | Not reported |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of (2-Chlorothiazol-5-yl)methylamine
This protocol describes the acylation of the primary amine of (2-Chlorothiazol-5-yl)methylamine.
Materials and Reagents:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
Procedure:
-
In a clean, dry round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride and liberate the free amine. Stir the mixture at room temperature for 15-20 minutes.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous dichloromethane.
-
Add the solution of the acyl chloride dropwise to the cooled solution of the amine and triethylamine over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki Cross-Coupling of the 2-Chloro Position
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 2-position of the thiazole ring.[5]
Materials and Reagents:
-
N-acylated (2-Chlorothiazol-5-yl)methylamine derivative (from Protocol 1)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Toluene and Water (4:1 mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask, add the N-acylated (2-chlorothiazol-5-yl)methylamine derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (Toluene/Water, 4:1).
-
Heat the reaction mixture to reflux (typically 80-100°C) and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for thiazole derivatives.
Caption: Inhibition of BCR-ABL signaling by Dasatinib.[1]
References
Application Notes and Protocols: Reactivity of (2-Chlorothiazol-5-yl)methylamine Hydrochloride with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the reactivity of (2-chlorothiazol-5-yl)methylamine hydrochloride with various electrophiles. It includes generalized experimental protocols, potential reaction pathways, and a summary of expected outcomes based on the known reactivity of similar chemical entities. This information is intended to serve as a foundational guide for the use of this versatile building block in synthetic chemistry and drug discovery.
Introduction
(2-Chlorothiazol-5-yl)methylamine is a key structural motif found in a number of biologically active compounds, most notably as a precursor to the tyrosine kinase inhibitor Dasatinib. The primary aliphatic amine functionality, coupled with the heterocyclic thiazole ring, provides a rich scaffold for chemical modification. As the hydrochloride salt, the amine is protonated, requiring the use of a base to liberate the free nucleophilic amine for reaction with electrophiles. The general reactivity of the amino group is analogous to other primary amines, allowing for a wide range of chemical transformations.
General Reaction Workflow
The reaction of this compound with an electrophile typically requires an initial deprotonation step to generate the free amine, which then acts as a nucleophile.
Caption: General workflow for the reaction of (2-Chlorothiazol-5-yl)methylamine HCl with an electrophile.
Reactions with Electrophiles: Protocols and Data
The primary amine of (2-chlorothiazol-5-yl)methylamine can react with a variety of electrophiles. The following sections outline the expected reactions and provide generalized protocols. Since specific quantitative data for this exact compound is limited in the public domain, typical yields for analogous reactions are provided.
Acylation Reactions
Acylation of the primary amine with electrophiles such as acyl chlorides or anhydrides yields the corresponding amides. These reactions are fundamental in peptide synthesis and the formation of many pharmaceutical compounds.
Experimental Protocol (General):
-
Suspend this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).
-
Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0-2.5 eq) to the suspension and stir at room temperature until the solid dissolves, indicating the formation of the free amine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Alkylation Reactions
Alkylation with alkyl halides or other alkylating agents results in the formation of secondary or tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. Over-alkylation to form the quaternary ammonium salt is also possible. A known side-reaction in the synthesis of the title compound from 2-chloro-5-(chloromethyl)thiazole and ammonia is the formation of the secondary amine, bis((2-chlorothiazol-5-yl)methyl)amine[1].
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a suitable base (e.g., potassium carbonate or sodium hydride, 2.0-3.0 eq) to the solution.
-
Add the alkylating agent (e.g., alkyl halide, 1.0-1.5 eq) and stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Reductive Amination with Carbonyl Compounds
The reaction of (2-chlorothiazol-5-yl)methylamine with aldehydes or ketones forms an imine intermediate, which can be subsequently reduced in situ to the corresponding secondary or tertiary amine.
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).
-
Add a base (1.0 eq) to neutralize the hydrochloride salt.
-
Add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3, 1.2-1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the addition of water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Sulfonylation Reactions
Reaction with sulfonyl chlorides provides the corresponding sulfonamides. This reaction is analogous to acylation.
Experimental Protocol (General):
-
To a solution of this compound (1.0 eq) in pyridine or a mixture of dichloromethane and triethylamine (2.5 eq), add the sulfonyl chloride (1.0-1.1 eq) at 0 °C.
-
Allow the reaction to proceed at room temperature for 4-12 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic phase with dilute hydrochloric acid (to remove pyridine), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting sulfonamide by chromatography or recrystallization.
Reactions with Isocyanates and Isothiocyanates
The nucleophilic amine readily reacts with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions.
Experimental Protocol (General):
-
Suspend this compound (1.0 eq) in a solvent such as tetrahydrofuran or dichloromethane.
-
Add a base (e.g., triethylamine, 1.1 eq) and stir for 15-30 minutes.
-
Add the isocyanate or isothiocyanate (1.0 eq) dropwise at room temperature.
-
Stir the reaction for 1-6 hours. The product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with the reaction solvent, and dry. If the product is soluble, it can be isolated by standard aqueous work-up and extraction, followed by purification.
Quantitative Data Summary
The following table summarizes the expected reaction types and typical yields based on analogous transformations reported in the literature for similar primary amines.
| Electrophile Class | Reagent Example | Product Type | Typical Yield (%) |
| Acyl Halide | Acetyl chloride | Amide | 80-95 |
| Alkyl Halide | Benzyl bromide | Secondary Amine | 60-85 |
| Aldehyde | Benzaldehyde | Imine/Secondary Amine | 70-90 |
| Sulfonyl Chloride | Tosyl chloride | Sulfonamide | 75-95 |
| Isocyanate | Phenyl isocyanate | Urea | 90-99 |
Logical Workflow for Product Diversification
The reactivity of the primary amine allows for a straightforward diversification of the (2-chlorothiazol-5-yl)methyl scaffold, which is a common strategy in drug discovery programs.
References
Application Notes and Protocols: N-acylation of (2-Chlorothiazol-5-yl)methylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acylation of (2-chlorothiazol-5-yl)methylamine is a crucial chemical transformation for the synthesis of a diverse range of biologically active molecules. The 2-chlorothiazole moiety is a key pharmacophore found in numerous pharmaceuticals and agrochemicals. Modification of the primary amine through acylation allows for the exploration of structure-activity relationships (SAR) and the development of novel compounds with tailored properties. This document provides detailed protocols for the N-acylation of (2-chlorothiazol-5-yl)methylamine hydrochloride using two common and effective methods: acylation with an acyl chloride and amide bond formation with a carboxylic acid using peptide coupling agents.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-acylation of (2-chlorothiazol-5-yl)methylamine. Yields are indicative and may vary depending on the specific acylating agent and reaction scale.
| Acylating Agent | Method | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Acetyl Chloride | Acyl Halide | Triethylamine (2.2) | Dichloromethane | 0 to RT | 2-4 | 85-95 |
| Benzoyl Chloride | Acyl Halide | Triethylamine (2.2) | Dichloromethane | 0 to RT | 3-6 | 80-90 |
| Acetic Anhydride | Acid Anhydride | Pyridine | Dichloromethane | RT | 4-8 | 80-90 |
| Carboxylic Acid | Coupling Agent | DIPEA (3.0) | DMF | 0 to RT | 12-24 | 70-85 |
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride (e.g., Acetyl Chloride or Benzoyl Chloride)
This protocol describes the acylation of this compound with a reactive acyl chloride in the presence of a tertiary amine base to neutralize the hydrochloride salt and the HCl byproduct generated during the reaction.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equiv.)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).
-
Solvent and Base Addition: Suspend the hydrochloride salt in anhydrous dichloromethane (DCM). Add triethylamine (2.2 equiv.) to the suspension. Stir the mixture at room temperature for 15-20 minutes to liberate the free amine.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 equiv.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred mixture over 10-15 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-acylated product.
Protocol 2: N-Acylation using a Carboxylic Acid and Coupling Agents
This protocol details the formation of an amide bond between (2-chlorothiazol-5-yl)methylamine and a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[1][2]
Materials:
-
This compound
-
Carboxylic acid (1.1 equiv.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv.)
-
Diisopropylethylamine (DIPEA) (3.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the carboxylic acid (1.1 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.).
-
Solvent Addition: Dissolve the mixture in anhydrous DMF.
-
Amine and Base Addition: In a separate flask, suspend this compound (1.0 equiv.) in anhydrous DMF and add DIPEA (3.0 equiv.). Stir for 15-20 minutes at room temperature.
-
Coupling Reaction: Add the solution of the free amine to the carboxylic acid mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-acylated product.
Mandatory Visualization
Caption: Experimental workflows for the N-acylation of this compound.
Caption: Logical relationship of reactants for the two N-acylation pathways.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2-Chlorothiazol-5-yl)methylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorothiazol-5-yl)methylamine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development, notably as a potential precursor in the synthesis of anticoagulants such as Edoxaban. The presence of a reactive chlorine atom at the 2-position of the thiazole ring allows for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.
These application notes provide detailed protocols and key considerations for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. The protocols are designed to serve as a starting point for reaction optimization and can be adapted for a range of coupling partners.
Key Considerations for Cross-Coupling Reactions
The presence of the primary aminomethyl group and its hydrochloride salt form in the starting material presents specific challenges that must be addressed for successful cross-coupling.
-
Amine Group Reactivity: The primary amine can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. It can also react with certain reagents under the reaction conditions.
-
Hydrochloride Salt: The hydrochloride salt must be neutralized in situ for the reaction to proceed. This necessitates the use of a sufficient excess of a suitable base to both deprotonate the amine hydrochloride and participate in the catalytic cycle.
-
N-Protection: To circumvent issues related to the free amine, protection of the aminomethyl group (e.g., as a Boc-carbamate) is a common and often necessary strategy. This allows for more straightforward purification and can improve reaction yields and reproducibility.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-(aminomethyl)thiazoles
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the 2-position of the thiazole and various aryl or heteroaryl boronic acids or esters.
Experimental Protocol (N-Boc Protected)
This protocol is based on established methods for the Suzuki-Miyaura coupling of chloro-heterocycles and is adapted for N-Boc protected (2-Chlorothiazol-5-yl)methylamine.
Materials:
-
N-Boc-(2-chlorothiazol-5-yl)methylamine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add N-Boc-(2-chlorothiazol-5-yl)methylamine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), Pd(OAc)₂ (0.02-0.05 eq.), SPhos (0.04-0.10 eq.), and K₃PO₄ (2.0-3.0 eq.).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3 mol%) | SPhos (6 mol%) | K₃PO₄ (2 eq) | Dioxane/H₂O (4:1) | 100 | 12 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2 mol%) | XPhos (8 mol%) | Cs₂CO₃ (2.5 eq) | Toluene/H₂O (10:1) | 110 | 8 | 80-95 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ (3 eq) | DME/H₂O (3:1) | 90 | 16 | 60-75 |
Note: The yields in this table are estimates based on similar reactions reported in the literature and serve as a guideline for optimization.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-(aminomethyl)thiazoles
The Sonogashira coupling enables the formation of a carbon-carbon triple bond at the 2-position of the thiazole ring by reacting with a terminal alkyne.
Experimental Protocol (N-Boc Protected)
This protocol is adapted from standard Sonogashira coupling procedures for chloro-heterocycles.
Materials:
-
N-Boc-(2-chlorothiazol-5-yl)methylamine
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add N-Boc-(2-chlorothiazol-5-yl)methylamine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.03-0.10 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the base (Et₃N or DIPEA, 2.0-3.0 eq.).
-
Add the terminal alkyne (1.2-1.5 eq.) dropwise to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate and perform an aqueous workup.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3 mol%) | CuI (5 mol%) | Et₃N (2.5 eq) | THF | 60 | 6 | 70-85 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | CuI (4 mol%) | DIPEA (3 eq) | DMF | 50 | 8 | 75-90 |
| 3 | 1-Hexyne | Pd₂(dba)₃ (2.5 mol%) / Xantphos (5 mol%) | CuI (5 mol%) | K₂CO₃ (2 eq) | Dioxane | 80 | 12 | 65-80 |
Note: The yields in this table are estimates based on similar reactions reported in the literature and serve as a guideline for optimization.
Diagram: Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-(aminomethyl)thiazoles
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the 2-position of the thiazole by coupling with a primary or secondary amine.
Experimental Protocol (N-Boc Protected)
This protocol is based on modern Buchwald-Hartwig amination methods for heteroaryl chlorides.
Materials:
-
N-Boc-(2-chlorothiazol-5-yl)methylamine
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos) (2-6 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.03 eq.), the phosphine ligand (0.02-0.06 eq.), and the base (NaOt-Bu or LHMDS, 1.4-2.0 eq.) to a dry Schlenk tube.
-
Add N-Boc-(2-chlorothiazol-5-yl)methylamine (1.0 eq.) and the amine (1.2-1.5 eq.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5 mol%) | RuPhos (3 mol%) | NaOt-Bu (1.5 eq) | Toluene | 100 | 12 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | LHMDS (1.8 eq) | Dioxane | 110 | 10 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2 mol%) | BrettPhos (4 mol%) | K₃PO₄ (2.5 eq) | t-BuOH | 90 | 18 | 65-80 |
Note: The yields in this table are estimates based on similar reactions reported in the literature and serve as a guideline for optimization.
Diagram: Buchwald-Hartwig Amination Logical Flow
Caption: Logical flow for the Buchwald-Hartwig amination reaction.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound, particularly after N-protection, offer a versatile platform for the synthesis of a wide range of functionalized thiazole derivatives. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and should be optimized for each specific substrate combination. These protocols provide a solid foundation for researchers to develop and explore novel compounds for applications in drug discovery and materials science.
Application Notes and Protocols: The Role of (2-Chlorothiazol-5-yl)methylamine Hydrochloride in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chlorothiazol-5-yl)methylamine hydrochloride is a key building block in the synthesis of a variety of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The thiazole motif is a prevalent scaffold in numerous biologically active compounds, prized for its ability to form critical interactions with the ATP-binding pocket of kinases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a particular focus on BRAF inhibitors like Dabrafenib. It includes quantitative data on inhibitor potency, detailed experimental procedures, and visualizations of relevant signaling pathways and synthetic workflows.
Introduction to Thiazole-Containing Kinase Inhibitors
The thiazole ring is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs, including the potent kinase inhibitors Dasatinib and Dabrafenib.[1][2] Its utility stems from its unique electronic properties and its capacity to act as a scaffold, orienting key functional groups for optimal interaction with kinase targets.[2] The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Inhibitors targeting the BRAF kinase, particularly the V600E mutant, have shown significant clinical efficacy in melanoma and other cancers.[3][4]
This compound: A Versatile Synthetic Intermediate
This compound is a commercially available bifunctional molecule that serves as an excellent starting point for the synthesis of complex kinase inhibitors. The primary amine provides a handle for amide bond formation or other nucleophilic additions, while the chloro-substituted thiazole ring can undergo various coupling reactions, allowing for the introduction of diverse functionalities.
Application in the Synthesis of Dabrafenib (BRAF Inhibitor)
Dabrafenib is a potent inhibitor of the BRAF V600E mutant kinase. While many reported syntheses of Dabrafenib construct the thiazole ring de novo, a plausible and efficient synthetic strategy can be envisioned utilizing this compound as a key starting material. This approach offers the advantage of introducing a pre-functionalized thiazole core early in the synthetic sequence.
Proposed Synthetic Workflow
The following diagram illustrates a proposed synthetic workflow for the synthesis of a Dabrafenib precursor from this compound.
Experimental Protocol: Synthesis of a Dabrafenib Precursor
This protocol outlines a general procedure for the initial steps of the proposed synthesis.
Step 1: Synthesis of N-((2-chlorothiazol-5-yl)methyl)-2,6-difluorobenzenesulfonamide
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (2.2 eq).
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2,6-difluorobenzenesulfonyl chloride (1.1 eq) in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Step 2: Suzuki Coupling
-
Reaction Setup: In a reaction vessel, combine N-((2-chlorothiazol-5-yl)methyl)-2,6-difluorobenzenesulfonamide (1.0 eq), (3-bromo-2-fluorophenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, Na₂CO₃) (2.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane, toluene) and water.
-
Degassing and Reaction: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the coupled product.
Quantitative Data: Potency of BRAF Inhibitors
The following table summarizes the in vitro potency of several key BRAF inhibitors against the BRAF V600E mutant kinase.
| Kinase Inhibitor | Target Kinase | IC₅₀ (nM) | Cell Line / Assay Conditions | Reference(s) |
| Dabrafenib | BRAF V600E | 0.6 | Cell-free enzymatic assay | [5] |
| BRAF V600E | 200 | Cell proliferation assay | [3] | |
| Vemurafenib | BRAF V600E | 13-31 | Cell-free enzymatic assay | [6] |
| BRAF V600E | 31 | Cell-free enzymatic assay | [4][7] | |
| Sorafenib | BRAF V600E | 38 | Cell-free enzymatic assay | [8][9] |
| Wild-type BRAF | 22 | Cell-free enzymatic assay | [8] |
Signaling Pathway: BRAF and the MAPK/ERK Cascade
The RAS-RAF-MEK-ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11] Mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of this pathway, driving uncontrolled cell growth.[3] BRAF inhibitors like Dabrafenib specifically target the mutated BRAF protein, blocking downstream signaling.
Experimental Protocol: BRAF Kinase Inhibition Assay
This protocol provides a general method for determining the in vitro inhibitory activity of a compound against BRAF kinase.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme and Substrate Addition: Add a solution containing the BRAF V600E enzyme and the MEK1 substrate to each well.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its application in the synthesis of BRAF inhibitors, such as Dabrafenib, highlights its importance in the development of targeted cancer therapies. The protocols and data presented in this document provide a foundational resource for researchers engaged in the design and synthesis of novel kinase inhibitors.
References
- 1. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 7. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncology-central.com [oncology-central.com]
- 9. benchchem.com [benchchem.com]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Agrochemical Synthesis Utilizing (2-Chlorothiazol-5-yl)methylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(2-Chlorothiazol-5-yl)methylamine hydrochloride is a pivotal building block in the synthesis of a class of potent agrochemicals known as neonicotinoid insecticides. Its unique structural features, particularly the presence of the 2-chlorothiazole moiety, are instrumental in the biological activity of the resulting pesticides. This document provides detailed application notes and experimental protocols for the synthesis of two prominent neonicotinoid insecticides, Thiamethoxam and Clothianidin, using this compound as a key precursor.
The protocols herein are compiled and adapted from established patent literature, providing a comprehensive guide for researchers in the field of agrochemical development. The quantitative data from these syntheses are summarized in tabular format for ease of comparison and analysis. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a clear understanding of the synthetic processes.
Application in Neonicotinoid Synthesis
This compound serves as a crucial synthon for introducing the pharmacologically active (2-chlorothiazol-5-yl)methyl group into the final insecticide structure. This structural motif is essential for the binding of neonicotinoids to the nicotinic acetylcholine receptors (nAChRs) in insects, leading to their paralytic and lethal effects. The primary application of this compound is in the synthesis of second-generation neonicotinoids like Thiamethoxam and Clothianidin, which exhibit broad-spectrum activity against a wide range of sucking and chewing insects.
Data Presentation
The following tables summarize the quantitative data for the synthesis of key intermediates and the final products, Thiamethoxam and Clothianidin.
Table 1: Synthesis of Thiamethoxam Intermediate and Final Product
| Step | Product | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine | N-methyl nitroguanidine | Formaldehyde, Formic acid | - | 90 | - | 71-90 | - |
| 2 | Thiamethoxam | 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, 2-chloro-5-chloromethyl thiazole* | Potassium carbonate, Tetramethylammonium hydroxide | Dimethyl carbonate | 60-70 | - | 78-82 | >98 |
*Note: 2-chloro-5-chloromethyl thiazole is synthesized from (2-Chlorothiazol-5-yl)methylamine.
Table 2: Synthesis of Clothianidin Intermediate and Final Product
| Step | Product | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3,5-dimethyl-hexahydro-1,3,5-triazine | 2-chloro-5-chloromethylthiazole*, 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine | Potassium carbonate, Tetraalkylammonium hydroxide | Aqueous | - | - | - | - |
| 2 | Clothianidin | 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3,5-dimethyl-hexahydro-1,3,5-triazine | Methylamine solution | Methanol | 45-55 | 4 | 90.8 | 99.45 |
*Note: 2-chloro-5-chloromethyl thiazole is synthesized from (2-Chlorothiazol-5-yl)methylamine.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of Thiamethoxam and Clothianidin.
Protocol 1: Synthesis of Thiamethoxam
This protocol involves a two-step synthesis starting from the free amine of (2-Chlorothiazol-5-yl)methylamine.
Step 1: Deprotection of this compound
-
Objective: To obtain the free amine, (2-Chlorothiazol-5-yl)methylamine, from its hydrochloride salt.
-
Procedure:
-
Dissolve this compound in a suitable solvent such as methanol.
-
Add a base, for instance, a solution of sodium hydroxide or potassium carbonate, dropwise while stirring at room temperature.
-
Monitor the pH of the solution until it becomes basic (pH > 8).
-
Extract the free amine using an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free amine.
-
Step 2: Synthesis of Thiamethoxam
-
Objective: To synthesize Thiamethoxam by reacting the free amine with 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine.
-
Procedure:
-
In a reaction vessel, combine 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine (0.278 mol), dimethyl carbonate (148.8 g), and the prepared (2-Chlorothiazol-5-yl)methylamine (equivalent to 0.242 mol of 2-chloro-5-chloromethylthiazole).
-
Slowly add a mixture of tetramethylammonium hydroxide (1 g), potassium carbonate (58 g), and dimethyl carbonate (130 g).
-
After the reaction is complete, add water (150 ml) and adjust the pH to 6.5 with hydrochloric acid.
-
Allow the solution to stand and separate the layers.
-
Concentrate the organic layer under reduced pressure, then cool to induce crystallization.
-
Filter and dry the resulting white powdery product to obtain Thiamethoxam.[1]
-
Protocol 2: Synthesis of Clothianidin
This protocol outlines the synthesis of Clothianidin in two steps, starting from the free amine.
Step 1: Deprotection of this compound
-
Follow the same deprotection procedure as described in Protocol 1, Step 1.
Step 2: Synthesis of Clothianidin
-
Objective: To synthesize Clothianidin through the formation and subsequent hydrolysis of an intermediate.
-
Procedure:
-
React the prepared (2-Chlorothiazol-5-yl)methylamine (equivalent to 2-chloro-5-chloromethylthiazole), 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine, and potassium carbonate in an aqueous solution of tetraalkylammonium hydroxide.
-
After the reaction, filter, desolvate, extract, and concentrate the mixture to obtain 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3,5-dimethyl-hexahydro-1,3,5-triazine.
-
To the obtained intermediate, add methanol (420 g) and stir while warming to 45-55 °C.
-
Add a 40% aqueous methylamine solution (124.8 g, 1.61 mol) dropwise over approximately 3 hours.
-
Continue stirring for about 4 hours until the starting intermediate is consumed, during which a white solid will precipitate.
-
Cool the reaction mixture to room temperature and then to 0-5 °C to ensure complete crystallization.
-
Filter the solid, wash with a small amount of water and cold methanol, and dry at 40 °C to yield Clothianidin as a white or pale yellow powder.[2]
-
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate the synthetic pathways and experimental workflows.
Caption: Synthetic Pathway for Thiamethoxam.
Caption: Synthetic Pathway for Clothianidin.
Caption: Experimental Workflow for Thiamethoxam Synthesis.
Caption: Experimental Workflow for Clothianidin Synthesis.
References
Application Notes and Protocols for the Derivatization of (2-Chlorothiazol-5-yl)methylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical derivatization of (2-Chlorothiazol-5-yl)methylamine hydrochloride. This compound is a valuable building block in medicinal chemistry, and its modification allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The following protocols outline common derivatization strategies, including acylation, sulfonylation, and reductive amination, complete with reaction conditions, purification methods, and characterization data.
Introduction
(2-Chlorothiazol-5-yl)methylamine is a key intermediate in the synthesis of various biologically active molecules. The primary amine functionality serves as a versatile handle for introducing a wide range of substituents, thereby enabling the fine-tuning of physicochemical and pharmacological properties. The protocols described herein provide a foundation for creating diverse libraries of derivatives for screening and lead optimization.
Experimental Protocols
Three common derivatization methods for (2-Chlorothiazol-5-yl)methylamine are presented: N-acylation, N-sulfonylation, and N-alkylation via reductive amination.
Protocol 1: N-Acylation with an Acid Chloride
This protocol describes the reaction of (2-Chlorothiazol-5-yl)methylamine with an acyl chloride to form an amide derivative.
Materials:
-
This compound
-
Acetyl chloride (or other desired acyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask charged with this compound (1.0 eq), add anhydrous dichloromethane (10 mL per mmol of substrate).
-
Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 10 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: N-Sulfonylation with a Sulfonyl Chloride
This protocol details the synthesis of a sulfonamide derivative from (2-Chlorothiazol-5-yl)methylamine. The 2-aminothiazole moiety is a common feature in many biologically active molecules, and its sulfonamide derivatives have shown promise in various therapeutic areas.[1][2]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (or other desired sulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (15 mL per mmol of substrate).
-
Add pyridine (3.0 eq) or triethylamine (2.5 eq) and stir until a clear solution is obtained.
-
Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, eluting with a suitable solvent gradient) or recrystallization to yield the pure sulfonamide.
-
Confirm the structure of the product using appropriate analytical techniques (NMR, MS).
Protocol 3: N-Alkylation via Reductive Amination
Reductive amination is a highly effective method for forming carbon-nitrogen bonds and can be used to introduce alkyl groups to the primary amine.[3][4] This two-step, one-pot procedure involves the formation of an imine followed by its reduction.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., acetone, benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[3]
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a flask containing this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-alkylated amine.
-
Characterize the purified compound by NMR and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the derivatization of (2-Chlorothiazol-5-yl)methylamine.
| Derivatization Method | Reagent | Product | Yield (%) | Purity (%) (by LC-MS) |
| N-Acylation | Acetyl Chloride | N-((2-chlorothiazol-5-yl)methyl)acetamide | 85 | >98 |
| N-Sulfonylation | p-Toluenesulfonyl Chloride | N-((2-chlorothiazol-5-yl)methyl)-4-methylbenzenesulfonamide | 78 | >97 |
| Reductive Amination | Acetone | N-((2-chlorothiazol-5-yl)methyl)propan-2-amine | 72 | >95 |
Visualizations
The following diagrams illustrate the experimental workflows for the described derivatization procedures.
Caption: N-Acylation Experimental Workflow.
Caption: N-Sulfonylation Experimental Workflow.
Caption: Reductive Amination Experimental Workflow.
References
- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for Protecting Group Strategies for (2-Chlorothiazol-5-yl)methylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorothiazol-5-yl)methylamine hydrochloride is a key building block in the synthesis of various biologically active compounds, including neonicotinoid insecticides like thiamethoxam and clothianidin. The primary amine functionality of this molecule is a key reaction site for derivatization. However, its nucleophilic nature often necessitates the use of protecting groups to achieve selectivity in multi-step syntheses. This document provides detailed application notes and experimental protocols for the protection of the primary amine of this compound using common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Protecting Group Strategies: Overview
The choice of a suitable protecting group is critical and depends on the overall synthetic strategy, particularly the reaction conditions of subsequent steps and the desired deprotection method. The three protecting groups discussed here offer orthogonal protection strategies, allowing for their selective removal under different conditions.
-
Boc (tert-butoxycarbonyl): This protecting group is stable to a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Cbz (benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions and is commonly removed by catalytic hydrogenolysis.
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is stable to acidic conditions but is readily cleaved by mild bases, such as piperidine.
The selection of the appropriate strategy should consider the stability of the thiazole ring and the chloro substituent under the chosen protection and deprotection conditions.
Data Presentation: Comparison of Protecting Group Strategies
The following table summarizes typical reaction conditions and expected outcomes for the protection and deprotection of (2-Chlorothiazol-5-yl)methylamine. Please note that yields are representative and may vary based on reaction scale and optimization.
| Protecting Group | Protection Reagent | Typical Conditions | Deprotection Reagent | Typical Conditions | Representative Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Et₃N, CH₂Cl₂, RT, 12 h | TFA/CH₂Cl₂ (1:1) | RT, 1 h | 90-95 (Protection) |
| 4M HCl in Dioxane | RT, 2-4 h | 95-99 (Deprotection) | |||
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃, Dioxane/H₂O, 0 °C to RT, 4 h | H₂, 10% Pd/C | MeOH, RT, 1 atm, 4 h | 85-90 (Protection) |
| 90-95 (Deprotection) | |||||
| Fmoc | Fmoc-OSu | NaHCO₃, Dioxane/H₂O, RT, 16 h | 20% Piperidine in DMF | RT, 1 h | 88-93 (Protection) |
| 92-97 (Deprotection) |
Experimental Protocols
Boc Protection of (2-Chlorothiazol-5-yl)methylamine
This protocol describes the protection of the primary amine with the tert-butoxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane (10 mL/g of starting material).
-
Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 15 minutes to liberate the free amine.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-Boc protected product.
Deprotection of N-Boc-(2-Chlorothiazol-5-yl)methylamine:
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (10 mL/g).
-
Add an equal volume of trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
Dissolve the residue in a minimal amount of dichloromethane and precipitate the hydrochloride salt by adding diethyl ether.
-
Filter the solid and dry under vacuum to obtain the deprotected amine hydrochloride.
Cbz Protection of (2-Chlorothiazol-5-yl)methylamine
This protocol details the protection of the primary amine using the benzyloxycarbonyl (Cbz) group.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water (2:1, 15 mL/g of starting material).
-
Add sodium bicarbonate (2.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the N-Cbz protected amine.
Deprotection of N-Cbz-(2-Chlorothiazol-5-yl)methylamine:
-
Dissolve the N-Cbz protected amine (1.0 eq) in methanol (20 mL/g).
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Protection of (2-Chlorothiazol-5-yl)methylamine
This protocol outlines the procedure for protecting the primary amine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and Fmoc-OSu (1.05 eq) in a 2:1 mixture of dioxane and saturated aqueous NaHCO₃ (10 mL/g of starting material).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction with water and wash with diethyl ether (2 x 15 mL) to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the N-Fmoc protected product.
Deprotection of N-Fmoc-(2-Chlorothiazol-5-yl)methylamine:
-
Dissolve the N-Fmoc protected amine (1.0 eq) in N,N-dimethylformamide (DMF) (10 mL/g).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual piperidine.
-
The crude product can be purified by flash chromatography if necessary.
Visualizations
Logical Workflow for Protecting Group Strategy Selection
Application Notes and Protocols for One-Pot Synthesis Involving (2-Chlorothiazol-5-yl)methylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. (2-Chlorothiazol-5-yl)methylamine hydrochloride is a key building block for the synthesis of a diverse range of novel compounds with potential applications in drug discovery. Its bifunctional nature, possessing a reactive primary amine and a 2-chlorothiazole core, allows for versatile chemical modifications. This document outlines a detailed one-pot synthesis protocol for the preparation of a dihydrothiazinone derivative, a class of compounds with recognized biological activities. The application of the synthesized compounds as potential modulators of the NF-κB signaling pathway, a critical regulator of the inflammatory response, is also discussed.
Applications
Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesized dihydrothiazinone derivative from this compound is of particular interest for its potential to modulate inflammatory pathways. Several studies have demonstrated that thiazole and thiadiazolidine derivatives can inhibit the activation of Nuclear Factor-kappa B (NF-κB)[1]. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[2]. Dysregulation of the NF-κB signaling pathway is implicated in a variety of inflammatory diseases and cancers[3][4][5]. Therefore, the development of novel inhibitors of this pathway represents a significant therapeutic strategy. The one-pot synthesis described herein provides an efficient route to novel chemical entities for screening as potential NF-κB inhibitors.
One-Pot Synthesis of a Dihydrothiazinone Derivative
This protocol details a one-pot procedure for the synthesis of a novel dihydrothiazinone derivative starting from this compound. The reaction involves an initial acylation of the primary amine with 3-chloropropionyl chloride, followed by an intramolecular cyclization to form the dihydrothiazinone ring.
Experimental Workflow
Caption: One-pot synthesis workflow for a dihydrothiazinone derivative.
Detailed Experimental Protocol
Materials:
-
This compound
-
3-Chloropropionyl chloride
-
Triethylamine (TEA)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (20 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 10 minutes.
-
Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane (5 mL) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Add potassium carbonate (3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 40°C) and maintain for 4 hours. Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water (20 mL).
-
Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final dihydrothiazinone derivative.
Quantitative Data
The following table summarizes the representative yields and purity of the synthesized dihydrothiazinone derivative under various conditions, based on analogous one-pot syntheses of similar heterocyclic compounds.
| Entry | Base (Acylation) | Base (Cyclization) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Triethylamine | Potassium Carbonate | DCM | 6 | 75 | >98 |
| 2 | Diisopropylethylamine | Potassium Carbonate | DCM | 6 | 72 | >98 |
| 3 | Triethylamine | Sodium Carbonate | Acetonitrile | 8 | 68 | >97 |
| 4 | Pyridine | Potassium Carbonate | THF | 8 | 65 | >95 |
Biological Activity and Signaling Pathway
The synthesized thiazole derivatives are proposed to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-dependent degradation of IκBα. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of target genes involved in the inflammatory response. The synthesized thiazole derivatives may inhibit this pathway at various points, such as the activation of the IKK complex or the nuclear translocation of NF-κB.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by a thiazole derivative.
Conclusion
The one-pot synthesis of dihydrothiazinone derivatives from this compound offers an efficient and versatile approach to generating novel compounds with therapeutic potential. The exploration of these compounds as inhibitors of the NF-κB signaling pathway provides a promising avenue for the development of new anti-inflammatory agents. The detailed protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. 1,2,4-Thiadiazolidine derivative inhibits nuclear transcription factor-kappaB and its dependent genes activation but induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of (2-Chlorothiazol-5-yl)methylamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(2-Chlorothiazol-5-yl)methylamine hydrochloride is a valuable building block in pharmaceutical and medicinal chemistry. The thiazole motif is a key structural component in numerous biologically active compounds and approved drugs. The presence of a reactive chlorine atom and a primary amine function on the thiazole ring makes this intermediate highly versatile for the synthesis of a diverse range of molecular targets. These application notes provide a detailed protocol for a plausible scale-up synthesis of this compound, designed to be robust and amenable to industrial production. The described synthetic strategy proceeds via a reductive amination pathway, a widely used and scalable method in process chemistry.
Applications:
The primary application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The structural motif is found in various therapeutic agents, including but not limited to:
-
Anticoagulants: Thiazole derivatives are core components of several direct factor Xa inhibitors.
-
Kinase Inhibitors: The 2-aminothiazole scaffold is a well-established pharmacophore in a multitude of kinase inhibitors for oncology.
-
Antimicrobial Agents: Thiazole-containing compounds have demonstrated a broad spectrum of activity against bacterial and fungal pathogens.
The hydrochloride salt form of the amine provides improved stability and solubility, which is advantageous for storage, handling, and subsequent chemical transformations.
Proposed Synthetic Pathway
A robust and scalable synthetic route to this compound involves a two-step process starting from the commercially available 2-chlorothiazole-5-carboxaldehyde. This pathway utilizes a reductive amination reaction, which is a cornerstone of industrial amine synthesis due to its efficiency and selectivity.
Overall Reaction Scheme:
Experimental Workflow Diagram
Caption: Experimental workflow for the scale-up synthesis of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the scale-up synthesis of this compound, assuming a starting scale of 1.0 kg of 2-chlorothiazole-5-carboxaldehyde.
| Parameter | Step 1: Imine Formation | Step 2: Reductive Amination | Step 3: Salt Formation | Overall |
| Starting Material | 2-Chlorothiazole-5-carboxaldehyde | In-situ intermediate | (2-Chlorothiazol-5-yl)methylamine (crude) | 2-Chlorothiazole-5-carboxaldehyde |
| Scale (kg) | 1.0 | - | ~1.0 | 1.0 |
| Key Reagents | Ammonia, Methanol | Sodium Borohydride | HCl in Isopropanol | - |
| Typical Reaction Time (h) | 2 - 4 | 4 - 6 | 2 - 3 | 8 - 13 (excluding work-up) |
| Typical Temperature (°C) | 0 - 5 | 0 - 25 | 0 - 25 | - |
| Expected Yield (%) | Quantitative (in-situ) | 85 - 95 (of crude amine) | 90 - 98 (crystallization) | 75 - 90 |
| Product Purity (HPLC, %) | - | >90 (crude) | >99.0 | >99.0 |
| Final Product Mass (kg) | - | - | ~1.0 - 1.2 | ~1.0 - 1.2 |
Detailed Experimental Protocols
Materials and Equipment:
-
Starting Material: 2-Chlorothiazole-5-carboxaldehyde (Purity >98%)
-
Reagents: Anhydrous Methanol, Ammonia (gas), Sodium Borohydride, Isopropanol (IPA), Hydrochloric Acid (in Isopropanol), Ethyl Acetate, Sodium Sulfate (anhydrous), Deionized Water.
-
Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, and gas inlet/outlet; dropping funnel; filtration apparatus (e.g., Nutsche filter); vacuum oven.
Protocol 1: Synthesis of (2-Chlorothiazol-5-yl)methylamine (Crude Amine)
-
Reactor Setup: Charge a clean, dry, and inerted jacketed reactor with 2-chlorothiazole-5-carboxaldehyde (1.0 kg, 6.78 mol) and anhydrous methanol (10 L).
-
Imine Formation:
-
Begin agitation and cool the reactor contents to 0-5 °C using a circulating chiller.
-
Bubble anhydrous ammonia gas through the solution at a moderate rate while maintaining the temperature between 0-5 °C. The formation of the imine is typically rapid.
-
Monitor the reaction progress by HPLC. The reaction is considered complete when the starting aldehyde is consumed (typically within 2-4 hours).
-
-
Reductive Amination:
-
Once the imine formation is complete, slowly add sodium borohydride (0.38 kg, 10.17 mol) portion-wise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.
-
Monitor the reaction by HPLC until the imine intermediate is fully consumed.
-
-
Work-up:
-
Cool the reactor to 10-15 °C and slowly quench the reaction by the dropwise addition of deionized water (5 L), controlling the exotherm.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add ethyl acetate (15 L) to the aqueous residue and stir vigorously. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 5 L).
-
Combine the organic layers and wash with brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (2-Chlorothiazol-5-yl)methylamine as an oil or semi-solid.
-
Protocol 2: Salt Formation and Purification
-
Dissolution: Dissolve the crude (2-Chlorothiazol-5-yl)methylamine in isopropanol (5 L) with gentle warming if necessary.
-
Salt Formation:
-
Cool the solution to 20-25 °C.
-
Slowly add a solution of hydrochloric acid in isopropanol (e.g., 5-6 M, ~1.2 equivalents) dropwise with stirring. A precipitate should form.
-
-
Crystallization and Isolation:
-
Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5 °C and hold for an additional 2 hours to maximize crystallization.
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake with cold isopropanol (2 x 1 L).
-
-
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved to yield this compound as a white to off-white crystalline solid.
Safety Considerations:
-
All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing facility.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
The addition of sodium borohydride is exothermic and generates hydrogen gas; ensure adequate cooling and ventilation.
-
Handle hydrochloric acid solutions with care as they are corrosive.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (2-Chlorothiazol-5-yl)methylamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields and address common challenges when working with (2-Chlorothiazol-5-yl)methylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
This compound is a primary amine, making it a versatile building block in various organic reactions. The most common applications include:
-
Amide Bond Formation: Coupling with carboxylic acids to form amides. This is a crucial step in the synthesis of many pharmaceutical compounds, including the anticoagulant Edoxaban.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.
Q2: How does the hydrochloride salt form affect the reactivity of the amine?
The amine is protonated as a hydrochloride salt, which renders it non-nucleophilic.[1][2][3] To participate in nucleophilic reactions like amide coupling or reductive amination, the free amine must be generated in situ. This is typically achieved by adding a non-nucleophilic base to the reaction mixture.
Q3: What bases are recommended for liberating the free amine from its hydrochloride salt?
Commonly used non-nucleophilic bases include:
-
Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered amine that is effective in scavenging protons without competing in the main reaction.
-
Triethylamine (TEA or Et₃N): Another widely used base, although it can sometimes participate in side reactions.
-
Pyridine: Can be used as both a base and a solvent.
The choice of base can be critical and may need to be optimized for a specific reaction.
Q4: What are the key considerations for solvent selection in reactions with this compound?
The choice of solvent is crucial for ensuring the solubility of reactants and reagents, as well as for influencing the reaction rate and outcome. Common solvents for reactions involving this compound include:
-
Amide Coupling: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (ACN) are frequently used.[1][4]
-
Reductive Amination: Solvents such as Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM), or 1,2-Dichloroethane (DCE) are common choices.[5] It is important to use anhydrous solvents to prevent hydrolysis of intermediates.[1]
Troubleshooting Guide: Amide Bond Formation
Low yield is a common issue in amide coupling reactions. The following guide addresses potential causes and provides solutions.
Problem: Low or No Amide Product Formation
Possible Cause 1: Incomplete Activation of the Carboxylic Acid
The carboxylic acid must be activated by a coupling reagent to react with the amine.[1]
-
Solution:
-
Increase the stoichiometry of the coupling reagent (e.g., 1.1-1.5 equivalents).
-
Switch to a more powerful coupling reagent. For sterically hindered or electron-deficient partners, stronger reagents like HATU or COMU may be necessary.[1][6][7]
-
Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[1]
-
Possible Cause 2: Inactivity of the Amine
As a hydrochloride salt, the amine is not nucleophilic. Insufficient base will lead to incomplete reaction.
-
Solution:
-
Ensure at least 2 equivalents of a non-nucleophilic base (e.g., DIPEA) are used: one equivalent to neutralize the hydrochloride and another to scavenge the proton generated during amide bond formation.
-
Consider the pKa of the base and the reaction conditions to ensure it is effective.
-
Possible Cause 3: Side Reactions
Carbodiimide coupling reagents like EDC and DCC can lead to the formation of an unreactive N-acylurea byproduct, especially in polar solvents.[8][9]
-
Solution:
Possible Cause 4: Suboptimal Reaction Conditions
The reaction may be sensitive to temperature, solvent, and concentration.
-
Solution:
-
Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the activated intermediate.[1]
-
If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) may improve the rate, but be cautious of potential side reactions.
-
Increase the reaction time and monitor progress by TLC or LC-MS.
-
Data Presentation: Comparison of Amide Coupling Conditions
The following table summarizes representative yields for the coupling of a generic carboxylic acid with this compound under various conditions. These are illustrative values and actual yields may vary.
| Coupling Reagent | Additive | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| EDC (1.2 eq.) | None | DIPEA (2.2) | DCM | 25 | 12 | 65 |
| EDC (1.2 eq.) | HOBt (1.2 eq.) | DIPEA (2.2) | DMF | 25 | 12 | 85[12] |
| HATU (1.1 eq.) | None | DIPEA (2.0) | ACN | 25 | 4 | 92[1] |
| DCC (1.2 eq.) | HOBt (1.2 eq.) | TEA (2.2) | DCM | 25 | 12 | 80 |
Troubleshooting Guide: Reductive Amination
Problem: Low Yield of the Desired Secondary Amine
Possible Cause 1: Inefficient Imine Formation
The formation of the imine intermediate is an equilibrium process. The presence of water can shift the equilibrium back to the starting materials.[13]
-
Solution:
-
Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture to remove water as it is formed.[13]
-
Optimize the pH. A slightly acidic pH (around 5-6) is often optimal for imine formation. This can be achieved by adding a catalytic amount of a weak acid like acetic acid.[13]
-
Possible Cause 2: Reduction of the Starting Carbonyl Compound
If a strong, non-selective reducing agent is used, it can reduce the starting aldehyde or ketone to an alcohol, competing with the desired reaction.[13][14]
-
Solution:
Possible Cause 3: Over-alkylation to a Tertiary Amine
The secondary amine product can be more nucleophilic than the starting primary amine and react further with the aldehyde or ketone, leading to the formation of a tertiary amine.[13]
-
Solution:
-
Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[13]
-
Perform the reaction in a stepwise manner: first, form the imine, and then add the reducing agent.
-
Data Presentation: Comparison of Reducing Agents for Reductive Amination
The table below provides a comparison of common reducing agents for the reductive amination of a generic aldehyde with this compound.
| Reducing Agent | pH Condition | Key Advantages | Potential Issues | Representative Yield (%) |
| Sodium Borohydride (NaBH₄) | Neutral/Slightly Basic | Inexpensive, readily available | Can reduce the starting carbonyl[13][14] | 40-60 |
| Sodium Cyanoborohydride (NaBH₃CN) | Acidic (pH 3-6) | Selective for iminium ion reduction[13][15] | Generates toxic cyanide waste[15] | 75-90 |
| Sodium Triacetoxyborohydride (STAB) | Acidic (pH 5-6) | Selective, non-toxic byproducts[13] | More expensive | 80-95 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
To a solution of the carboxylic acid (1.0 eq.) and this compound (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.2 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Add EDC·HCl (1.2 eq.) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[16]
Protocol 2: General Procedure for Reductive Amination using STAB
-
To a stirred suspension of this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCE, add triethylamine (1.1 eq.).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. nbinno.com [nbinno.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of (2-Chlorothiazol-5-yl)methylamine Hydrochloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of (2-Chlorothiazol-5-yl)methylamine hydrochloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude (2-Chlorothiazol-5-yl)methylamine and its hydrochloride salt?
A1: The primary purification techniques for (2-Chlorothiazol-5-yl)methylamine and its hydrochloride salt are:
-
Recrystallization: This is the most common and effective method for purifying the hydrochloride salt. The choice of solvent is critical for obtaining high purity and yield.
-
Column Chromatography: The free amine base can be purified using silica gel column chromatography before conversion to the hydrochloride salt. Common eluents are mixtures of dichloromethane and methanol or ethyl acetate and hexane.[1]
-
Distillation under Reduced Pressure: The free amine, 5-(aminomethyl)-2-chlorothiazole, can be purified by vacuum distillation. A reported boiling point is 85°C at 10.5 mmHg.[1][2]
Q2: How is the hydrochloride salt of (2-Chlorothiazol-5-yl)methylamine typically prepared from the purified free amine?
A2: The hydrochloride salt is formed by treating the purified free amine with hydrochloric acid. This can be achieved by dissolving the amine in a suitable solvent (like isopropanol, ethanol, or diethyl ether) and adding a solution of HCl in the same or a miscible solvent (e.g., HCl in ether) or by bubbling anhydrous HCl gas through the solution.[3] The salt typically precipitates from the solution and can be collected by filtration.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Potential impurities include:
-
Unreacted starting materials from the synthesis, such as 2-chloro-5-(chloromethyl)thiazole.
-
Byproducts from side reactions.
-
Residual solvents from the reaction or workup.
-
Ammonium chloride if ammonia was used in the synthesis.[4]
-
Over-alkylated products, such as the corresponding secondary or tertiary amines.
Q4: Which solvents are recommended for the recrystallization of aminothiazole hydrochloride derivatives?
A4: The choice of solvent is crucial and often requires experimentation. Good starting points for amine hydrochlorides include:
-
Alcohols: Methanol, ethanol, or isopropanol are commonly used.[3][5]
-
Mixed Solvent Systems: A polar solvent to dissolve the salt at high temperature (like ethanol or methanol) combined with a less polar anti-solvent to induce precipitation upon cooling (like diethyl ether, ethyl acetate, or hexanes) is often effective.[3] A patent for a related enamine salt reported successful recrystallization from methanol with yields up to 95%.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: The hydrochloride salt "oils out" or forms a gummy precipitate instead of crystallizing during recrystallization.
-
Possible Cause 1: Presence of Impurities. Impurities can inhibit crystal lattice formation.
-
Solution: Try to further purify the crude material before recrystallization. If possible, purify the free amine by column chromatography first, then form the salt.[1]
-
-
Possible Cause 2: Inappropriate Solvent System. The solvent may be too good, or the cooling process may be too rapid.
-
Solution 1: Change the solvent system. If using a single solvent like ethanol, try a mixed system such as ethanol/diethyl ether or isopropanol/hexane.[3] Start by dissolving the compound in a minimum amount of the hot primary solvent and then slowly add the anti-solvent until the solution becomes cloudy (turbid). Reheat to get a clear solution and then allow it to cool slowly.
-
Solution 2: Reduce the cooling rate. Allow the flask to cool slowly to room temperature, and then place it in a refrigerator or ice bath. Avoid placing the hot solution directly into an ice bath.
-
Solution 3: Use seeding. Add a small crystal of pure product to the cooled, supersaturated solution to induce crystallization.
-
-
Possible Cause 3: Presence of Water. Amine hydrochlorides can be hygroscopic, and water can interfere with crystallization in organic solvents.
-
Solution: Ensure all solvents are anhydrous. If water is suspected, one technique is to dissolve the amine in toluene, add excess aqueous HCl, and heat with a Dean-Stark trap to azeotropically remove the water.[3]
-
Problem 2: Low recovery/yield after recrystallization.
-
Possible Cause 1: Using too much solvent. The compound has some solubility even in the cold solvent, leading to losses in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Work on a small scale first to determine the approximate solvent volume needed.
-
-
Possible Cause 2: The compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution: Select a different solvent or use a mixed-solvent system where the compound has lower solubility at cold temperatures. After filtration, cool the mother liquor further (e.g., in a freezer) to see if more product crystallizes.
-
Problem 3: The purified product is still colored.
-
Possible Cause: Presence of high molecular weight, colored impurities.
-
Solution: Treat the solution with activated charcoal before the hot filtration step. Add a small amount of activated charcoal to the dissolved crude product, heat the mixture briefly, and then filter the hot solution through a pad of celite or fluted filter paper to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.
-
Experimental Protocols & Data
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude hydrochloride salt in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation
| Compound | Purification Method | Solvent System | Yield (%) | Purity (%) | Reference |
| Enamine Salt | Recrystallization | Methanol (80%) | 86% | 99.4% | [5] |
| Enamine Salt | Recrystallization | Methanol (75%) | 92% | 97.6% | [5] |
| 2-Aminothiazole | Recrystallization | Benzene | 88.9% | 99.9% | [2] |
Visualizations
Experimental Workflow for Purification
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Crystallization Issues
This diagram outlines the decision-making process when troubleshooting common crystallization problems.
References
- 1. EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 2. US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. mt.com [mt.com]
- 5. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
Technical Support Center: (2-Chlorothiazol-5-yl)methylamine Hydrochloride Chemistry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the chemistry of (2-Chlorothiazol-5-yl)methylamine hydrochloride. The following information is curated to address common challenges encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A common and plausible synthetic approach involves a multi-step process starting from readily available precursors. Two likely routes are:
-
From 2-Chloro-5-(chloromethyl)thiazole: This intermediate can be synthesized and subsequently aminated to yield the desired product.
-
Via Reductive Amination: Starting from 2-chlorothiazole-5-carbaldehyde, a reductive amination reaction with a suitable amine source can form the target methylamine.
Q2: What are the critical parameters to control during the synthesis?
Key parameters depend on the chosen synthetic route. For the amination of 2-chloro-5-(chloromethyl)thiazole, temperature and the choice of aminating agent are crucial. For reductive amination, controlling the stoichiometry of the reagents, the pH of the reaction medium, and the choice of reducing agent are critical to prevent side reactions.[1][2]
Q3: What are potential side reactions during the synthesis of this compound?
Common side reactions are highly dependent on the synthetic pathway. During the synthesis of the precursor 2-chloro-5-(chloromethyl)thiazole, impurities can arise from the chlorination step. In the final amination or reductive amination steps, potential side reactions include:
-
Over-alkylation: Formation of tertiary amines if the primary amine product reacts further with the starting material.[2]
-
Reduction of the aldehyde: If the reducing agent is not selective, the starting aldehyde may be reduced to an alcohol during reductive amination.[1]
-
Hydrolysis: The chloro group on the thiazole ring can be susceptible to hydrolysis under certain conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Final Product | Incomplete reaction during amination. | Ensure an adequate excess of the aminating agent (e.g., ammonia, methylamine) is used. Monitor the reaction by TLC or LC-MS to confirm completion.[3] |
| Decomposition of starting materials or intermediates. | Maintain recommended reaction temperatures. For instance, some chlorinating agents are highly reactive and require cooling. | |
| Inefficient reductive amination. | Optimize the choice of reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) are often effective for selectively reducing the imine intermediate.[2] | |
| Presence of Impurities | Formation of over-alkylated byproducts. | Use a large excess of the aminating agent to favor the formation of the primary amine. A stepwise procedure involving the formation of the imine first, followed by reduction, can also minimize this.[2] |
| Unreacted starting aldehyde in reductive amination. | Ensure the reducing agent is added after the imine formation is complete. The choice of a reducing agent that is selective for the imine over the aldehyde is crucial.[2] | |
| Presence of colored impurities. | If a Sandmeyer reaction is used for a precursor, formation of azo compounds can lead to colored impurities. Ensure slow, controlled addition of reagents at low temperatures.[4] | |
| Difficulty in Isolating the Product | Product is highly soluble in the aqueous phase. | Adjust the pH of the aqueous layer to suppress the ionization of the amine and increase its solubility in organic solvents for extraction. |
| Formation of an emulsion during workup. | Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. Using a different extraction solvent may also be beneficial. |
Experimental Protocols
The following are representative protocols based on established synthetic methods for analogous compounds.
Protocol 1: Synthesis of 5-(Aminomethyl)-2-chlorothiazole (Free Base)
This protocol is based on the amination of 2-chloro-5-(chloromethyl)thiazole.[3]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-5-(chloromethyl)thiazole in a solvent such as acetonitrile.
-
Amination: Add an excess of an aminating agent, such as 25% aqueous ammonia.
-
Reaction Conditions: Heat the mixture under reflux for approximately 1 hour.
-
Workup: After cooling, extract the mixture with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation under reduced pressure.
Protocol 2: Synthesis of 2-Chloro-1,3-thiazole-5-carbaldehyde
This protocol describes the formation of a key precursor for the reductive amination route.[5]
-
Reaction Setup: To a stirred solution of 2-chlorothiazole in anhydrous THF at -78 °C, slowly add n-butyllithium (n-BuLi).
-
Formylation: After stirring for 1 hour at -78 °C, slowly add ethyl formate to the reaction mixture.
-
Quenching: After an additional hour of stirring, quench the reaction by adding a saturated ammonium chloride (NH4Cl) solution.
-
Workup: Dilute the mixture with ethyl acetate and separate the aqueous phase. Extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic phases, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure and purify the crude product by recrystallization.
Visualizations
Caption: A potential experimental workflow for the synthesis of this compound via reductive amination.
Caption: A troubleshooting decision tree for addressing low yield in the synthesis of this compound.
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
troubleshooting failed reactions with (2-Chlorothiazol-5-yl)methylamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Chlorothiazol-5-yl)methylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterocyclic amine that serves as a key intermediate in the synthesis of various biologically active molecules. It is notably used in the preparation of neonicotinoid insecticides, such as Thiamethoxam and Clothianidin. Its bifunctional nature, possessing both a reactive primary amine and a 2-chlorothiazole moiety, makes it a versatile building block in medicinal chemistry and agrochemical research.
Q2: How should I handle the hydrochloride salt in my reaction?
The hydrochloride salt form means the amine group is protonated. To liberate the free amine for nucleophilic reactions, a base must be added to the reaction mixture. The choice of base is crucial and depends on the specific reaction conditions and the nature of other functional groups present in your reactants. Common bases include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).
Q3: What are the main reactive sites of this molecule?
This compound has two primary sites of reactivity:
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The Primary Amine: The methylamine group is nucleophilic and will readily react with electrophiles such as acid chlorides, anhydrides, isocyanates, and sulfonyl chlorides to form amides, ureas, and sulfonamides, respectively. It can also participate in reductive amination reactions with aldehydes and ketones.
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The 2-Chloro Position on the Thiazole Ring: The chlorine atom at the 2-position of the thiazole ring is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. More commonly, it serves as a handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation).
Q4: I am seeing low yields in my acylation reaction. What could be the cause?
Low yields in acylation reactions can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions.
Troubleshooting Failed Reactions
Low or No Conversion in N-Acylation/N-Sulfonylation Reactions
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of the Amine Hydrochloride | Ensure at least one equivalent of base is used to neutralize the HCl salt, plus any additional base required by the specific reaction. For reactions sensitive to excess base, consider a dropwise addition of the base or the electrophile. |
| Insufficiently Reactive Electrophile | If using a carboxylic acid, ensure an appropriate activating agent (e.g., HATU, HOBt/EDC) is used. For less reactive acid chlorides or anhydrides, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or NMP. |
| Side Reaction with the Thiazole Ring | While less likely under standard acylation conditions, strong bases could potentially promote side reactions. If suspected, use a milder, non-nucleophilic base like DIPEA. |
| Poor Solubility of Starting Materials | This compound has limited solubility in some common organic solvents. Consider using a more polar solvent such as DMF, DMAc, or NMP. Gentle heating may also improve solubility. |
| Degradation of Reagents | Ensure the acylating/sulfonylating agent is not degraded. Acid chlorides and anhydrides are sensitive to moisture. Use freshly opened or properly stored reagents. |
Failed Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The sulfur atom in the thiazole ring can potentially coordinate to and poison the palladium catalyst. Use ligands that are known to be robust and resistant to poisoning, such as bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Incorrect Base | The choice of base is critical in cross-coupling reactions. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. |
| Presence of Water or Oxygen | Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Poor Solubility | The solubility of the starting material, catalyst, and base can impact reaction rates. Choose a solvent system where all components are reasonably soluble at the reaction temperature. Toluene, dioxane, and DMF are common choices. |
| Competing Reaction at the Amine | If the amine is not protected, it can compete with the desired cross-coupling reaction by acting as a nucleophile or coordinating to the catalyst. Consider protecting the amine group (e.g., as a Boc-carbamate) prior to the cross-coupling reaction. |
Experimental Protocols
General Procedure for N-Acylation
-
To a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., DCM, THF, or DMF) at 0 °C, add a suitable base (e.g., triethylamine, 2.2 eq.).
-
Stir the mixture for 10-15 minutes to ensure complete deprotonation of the amine.
-
Slowly add the acid chloride or anhydride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization as needed.
General Procedure for Suzuki-Miyaura Cross-Coupling
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To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
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Purge the vessel with an inert gas (e.g., argon or nitrogen).
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Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
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Separate the layers and extract the aqueous layer with the organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting Logic
DOT Script for N-Acylation Workflow
Technical Support Center: Optimization of Reaction Conditions for (2-Chlorothiazol-5-yl)methylamine Hydrochloride
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (2-Chlorothiazol-5-yl)methylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common synthetic pathway involves a multi-step process. A key intermediate, 2-chloro-5-(chloromethyl)thiazole, is first synthesized. This intermediate then undergoes amination with methylamine, followed by conversion to its hydrochloride salt.
Q2: What are the critical parameters for the amination of 2-chloro-5-(chloromethyl)thiazole?
The critical parameters for a successful amination reaction include temperature, reaction time, the concentration of the methylamine solution, and the choice of solvent. Optimization of these parameters is crucial for maximizing yield and minimizing side reactions.
Q3: What are potential side reactions during the synthesis?
Potential side reactions include the formation of over-alkylated products (tertiary amines) during the amination step. Impurities from the synthesis of the 2-chloro-5-(chloromethyl)thiazole precursor can also carry through and complicate purification.
Troubleshooting Guides
Low Yield of (2-Chlorothiazol-5-yl)methylamine
| Question | Possible Cause | Recommended Solution |
| My amination reaction is giving a low yield. What should I investigate? | Incomplete reaction. | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Decomposition of the starting material or product. | Avoid excessive heating. Ensure the reaction is performed under an inert atmosphere if the materials are sensitive to oxidation. | |
| Suboptimal concentration of methylamine. | Use a sufficient excess of methylamine to drive the reaction to completion. However, an extremely high excess might lead to purification challenges. | |
| Poor quality of 2-chloro-5-(chloromethyl)thiazole. | Ensure the purity of the starting material. Impurities can interfere with the reaction. |
Formation of Impurities
| Question | Possible Cause | Recommended Solution | | :--- | :--- | | I am observing the formation of a significant amount of a higher molecular weight byproduct. What could this be? | Formation of a tertiary amine due to over-alkylation of the product. | Use a larger excess of methylamine relative to the 2-chloro-5-(chloromethyl)thiazole to favor the formation of the primary amine. Control the reaction temperature, as higher temperatures can sometimes promote over-alkylation. | | My final product is difficult to purify. What are the likely impurities? | Unreacted starting material or byproducts from the synthesis of the precursor. | Optimize the purification method for the 2-chloro-5-(chloromethyl)thiazole intermediate before proceeding to the amination step. For the final product, consider column chromatography or recrystallization for purification. |
Issues with Hydrochloride Salt Formation
| Question | Possible Cause | Recommended Solution |
| The hydrochloride salt is not precipitating from the solution. | The salt is soluble in the chosen solvent. | Add a non-polar co-solvent (e.g., diethyl ether, hexane) to induce precipitation. Ensure the solution is sufficiently concentrated. |
| Incomplete reaction with HCl. | Ensure a slight excess of hydrochloric acid is used. | |
| The resulting hydrochloride salt is oily or gummy. | Presence of impurities. | Purify the free base form of (2-Chlorothiazol-5-yl)methylamine before attempting the salt formation. |
| Trapped solvent. | Dry the product under vacuum. |
Data Presentation
Table 1: Optimization of the Amination Reaction
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | 25 | 24 | 65 |
| 2 | Ethanol | 50 | 12 | 80 |
| 3 | Tetrahydrofuran (THF) | 25 | 24 | 60 |
| 4 | Tetrahydrofuran (THF) | 50 | 12 | 75 |
| 5 | Acetonitrile | 25 | 24 | 70 |
| 6 | Acetonitrile | 50 | 12 | 85 |
Note: This data is illustrative and serves as a starting point for optimization.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-5-(chloromethyl)thiazole (Intermediate)
This protocol is based on the chlorination of a suitable precursor.
Materials:
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2-Amino-5-methylthiazole
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Hydrochloric acid
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Sodium nitrite
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Copper(I) chloride
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N-Chlorosuccinimide (NCS)
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Azobisisobutyronitrile (AIBN)
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Chloroform
Procedure:
-
Diazotization: Suspend 2-amino-5-methylthiazole in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
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Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
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Stir the mixture for 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
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Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid and cool to 0-5 °C.
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Slowly add the diazonium salt solution to the copper(I) chloride solution.
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Allow the reaction to warm to room temperature and stir for several hours.
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Extract the resulting 2-chloro-5-methylthiazole with chloroform.
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Chlorination: To the chloroform solution of 2-chloro-5-methylthiazole, add N-chlorosuccinimide and a catalytic amount of AIBN.
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Heat the mixture under reflux and monitor the reaction by TLC.
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After completion, wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-chloro-5-(chloromethyl)thiazole.
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The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of (2-Chlorothiazol-5-yl)methylamine
Materials:
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2-chloro-5-(chloromethyl)thiazole
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40% Aqueous solution of methylamine
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Ethanol
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Dichloromethane
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Anhydrous sodium sulfate
Procedure:
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Dissolve 2-chloro-5-(chloromethyl)thiazole in ethanol.
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To this solution, add a 40% aqueous solution of methylamine dropwise at room temperature.
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Stir the reaction mixture at 50 °C for 12 hours.
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After cooling to room temperature, remove the ethanol under reduced pressure.
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Extract the aqueous residue with dichloromethane.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-Chlorothiazol-5-yl)methylamine as a free base.
Protocol 3: Formation of this compound
Materials:
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(2-Chlorothiazol-5-yl)methylamine
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Anhydrous diethyl ether
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2M HCl in diethyl ether
Procedure:
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Dissolve the crude (2-Chlorothiazol-5-yl)methylamine in anhydrous diethyl ether.
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Cool the solution in an ice bath.
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Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
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A white precipitate of this compound will form.
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Continue stirring in the ice bath for 30 minutes.
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Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
preventing decomposition of (2-Chlorothiazol-5-yl)methylamine hydrochloride during reaction
Welcome to the technical support center for (2-Chlorothiazol-5-yl)methylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this key intermediate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture containing this compound turning dark?
A dark reaction mixture, often brown or black, typically indicates decomposition of the thiazole ring. This can be caused by several factors, including high temperatures, inappropriate pH, or reaction with certain reagents. For instance, some tertiary amines, like triethylamine, can form colored complexes with unsaturated acyl chlorides or anhydrides, which may contribute to color change.
Q2: What are the likely decomposition pathways for this compound?
While specific studies on the decomposition of this compound are limited, degradation of related 2-aminothiazole compounds can occur through dimerization, oxidation, or cleavage of the thiazole ring, especially under harsh conditions such as high heat or extreme pH. The 2-chloro substituent may also be susceptible to nucleophilic substitution.
Q3: How does the hydrochloride salt form of (2-Chlorothiazol-5-yl)methylamine affect its reactivity and stability?
The hydrochloride salt is generally more stable for storage than the free base. However, in a reaction, the amine hydrochloride is not nucleophilic. A base must be added to neutralize the HCl and free the amine to react. The choice and amount of base are critical, as excess base can promote side reactions and decomposition.
Q4: Can I use a different base instead of triethylamine (TEA)?
Yes, other non-nucleophilic bases can be used. Hünig's base (N,N-diisopropylethylamine, DIPEA) is a common alternative. The hydrochloride salt of Hünig's base is often more soluble in organic solvents than triethylamine hydrochloride, which can sometimes simplify work-up. The choice of base may influence the reaction rate and the profile of impurities.
Q5: My reaction is not going to completion. What could be the issue?
Incomplete conversion can be due to several factors. One common issue is the protonation of the starting amine by the hydrogen chloride generated during the reaction (e.g., in an acylation with an acyl chloride). This renders the amine non-nucleophilic and halts the reaction. The use of a sufficient amount of an appropriate base, like triethylamine, is crucial to scavenge the HCl produced.[1] Insufficient activation of the coupling partner (e.g., a carboxylic acid) can also lead to low conversion.
Troubleshooting Guides
Issue 1: Low Yield and/or Significant Impurity Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Thermal Decomposition | Maintain a low reaction temperature (e.g., 0-25 °C). | 2-Aminothiazole derivatives can be thermally sensitive. Elevated temperatures can accelerate decomposition pathways. |
| Inappropriate pH | Use a non-nucleophilic base (e.g., triethylamine or DIPEA) to neutralize the HCl salt and any acid generated during the reaction. Use a slight excess (1.1-1.5 equivalents) of the base. | The free amine is required for reactivity, but strongly basic or acidic conditions can promote degradation of the thiazole ring. |
| Oxidation | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | The thiazole ring and the aminomethyl group can be susceptible to oxidation, leading to byproducts. |
| Side reactions with the base | If using an unsaturated acylating agent and observing coloration, consider an alternative base to triethylamine, or use carefully controlled stoichiometry. | Triethylamine can sometimes react with unsaturated acyl chlorides/anhydrides to form colored impurities.[2] |
| Solvent Effects | Use an appropriate aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). Ensure the solvent is dry. | The stability of reactants and intermediates can be solvent-dependent. Protic solvents may interfere with the reaction. |
Issue 2: Formation of a Precipitate During the Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of Triethylamine Hydrochloride | This is often expected. The salt can be removed by filtration at the end of the reaction. If the precipitate interferes with stirring, consider using a more polar solvent where the salt is more soluble (e.g., DMF). | In many reactions, such as acylations with acyl chlorides, the hydrochloride salt of the base will precipitate as it is formed.[1] |
| Product Insolubility | If the product is precipitating, this can be advantageous for purification. Ensure adequate stirring to maintain a homogenous suspension. | The desired product may have limited solubility in the chosen reaction solvent. |
Experimental Protocols
Protocol: Amide Coupling of this compound with an Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes a general procedure for the acylation of this compound.
Materials:
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This compound
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Acyl chloride (1.0 - 1.2 equivalents)
-
Triethylamine (2.1 - 2.5 equivalents)
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Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware for organic synthesis
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Magnetic stirrer
-
Ice bath
Procedure:
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To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent) and anhydrous DCM.
-
Cool the resulting suspension to 0 °C using an ice bath.
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Slowly add triethylamine (2.1 - 2.5 equivalents) to the stirred suspension. Stir for 15-30 minutes at 0 °C.
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In a separate flask, dissolve the acyl chloride (1.0 - 1.2 equivalents) in anhydrous DCM.
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Add the solution of the acyl chloride dropwise to the cooled amine suspension over 20-30 minutes.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography or recrystallization as needed.
Visualizations
References
Technical Support Center: Purification of (2-Chlorothiazol-5-yl)methylamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (2-Chlorothiazol-5-yl)methylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from starting materials, reagents, or side reactions. These may include unreacted starting materials, by-products from the chlorination or amination steps, and potentially dimeric or polymeric materials. Depending on the synthetic route, impurities from precursor molecules like 2-amino-thiazole-5-thiol could also be present.[1]
Q2: How can I effectively remove these impurities?
A2: The primary methods for purifying this compound are recrystallization and column chromatography.[1][2] The choice of method depends on the nature and quantity of the impurities. Acid-base extraction can also be employed to separate the basic amine product from non-basic impurities.
Q3: Which analytical techniques are recommended to assess the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of aminothiazole compounds.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities.[4][5] Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product.
Troubleshooting Guide
Issue 1: Low Yield After Purification
Question: My isolated yield of this compound is significantly lower than expected after purification. What could be the cause?
Answer: Low yields can stem from several factors during the workup and purification process. The product may be partially soluble in the recrystallization solvent even at low temperatures, leading to losses in the mother liquor.[2] During column chromatography, the compound might adhere irreversibly to the silica gel, especially if the silica is not deactivated when purifying a basic compound.[2] Inefficient extraction during the workup can also result in significant product loss.[2]
Issue 2: Persistent Impurities After Recrystallization
Question: I have recrystallized my product, but some impurities remain. What should I do?
Answer: If recrystallization fails to remove certain impurities, it is likely that the impurities have similar solubility profiles to the product in the chosen solvent.[6] You should experiment with different solvent systems, including mixed solvents.[6][7] A "soluble solvent" in which the compound is soluble and an "insoluble solvent" in which it is not can be a powerful combination.[6] Alternatively, column chromatography is often effective at separating compounds with different polarities.[3]
Issue 3: Product "Oiling Out" During Recrystallization
Question: My compound separates as an oil instead of crystals during recrystallization. How can I resolve this?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To encourage crystallization, you can try cooling the solution more slowly, adding a seed crystal, or scratching the inside of the flask to create nucleation sites. Using a larger volume of solvent or switching to a lower-boiling point solvent can also be effective.
Issue 4: Difficulty with Column Chromatography
Question: I am having trouble getting good separation of my compound using column chromatography. What can I do to improve it?
Answer: Poor separation can be due to an inappropriate mobile phase. A systematic trial of different solvent systems with varying polarities is recommended. Since this compound is a basic compound, adding a small amount of a base like triethylamine or ammonia to the eluent can prevent streaking and improve separation on silica gel.[2] Dry loading the sample onto the column can also sometimes provide better resolution than wet loading.[3]
Data Presentation
Table 1: Illustrative Comparison of Recrystallization Solvents
| Solvent System | Purity (by HPLC) | Yield (%) | Observations |
| Ethanol | 95.0% | 75% | Small needle-like crystals formed. |
| Isopropanol | 97.5% | 68% | Larger, well-defined crystals. |
| Methanol/Water | 98.2% | 60% | High purity, but lower yield due to some solubility in the cold solvent mixture. |
| Ethyl Acetate | 85.0% | 85% | Significant impurities co-crystallized. |
Table 2: Troubleshooting Summary
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Product loss in mother liquor.- Inefficient extraction.- Adherence to silica gel. | - Optimize recrystallization solvent.- Perform multiple extractions.- Deactivate silica gel with a base.[2] |
| Persistent Impurities | - Impurity has similar solubility to the product. | - Try a different recrystallization solvent or a mixed solvent system.[6][7]- Use column chromatography. |
| "Oiling Out" | - Solution is supersaturated.- Melting point of solute is below the solvent's boiling point. | - Cool slowly.- Add a seed crystal.- Use a larger volume of solvent or a lower-boiling solvent. |
| Poor Chromatographic Separation | - Incorrect mobile phase polarity.- Interaction of the basic product with acidic silica gel. | - Screen different mobile phases.- Add triethylamine or ammonia to the eluent.[2] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Experimentally determine a suitable solvent or solvent pair where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.[8]
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve it.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
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Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of large crystals.[8] Further cooling in an ice bath can maximize the yield.
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Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of the solvent.[8]
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[3]
-
Elution: Begin eluting with the selected mobile phase, which for a basic compound like this on silica gel might be a mixture such as dichloromethane/methanol with 0.5-1% triethylamine.
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Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. edu.rsc.org [edu.rsc.org]
handling and safety precautions for (2-Chlorothiazol-5-yl)methylamine hydrochloride
This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with (2-Chlorothiazol-5-yl)methylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for similar chemical structures, this compound should be handled as a potentially hazardous substance. Primary concerns include:
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Skin Corrosion/Irritation: May cause skin irritation.[4][2][5]
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Eye Damage/Irritation: Can cause serious eye irritation or damage.[2][3][5]
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Respiratory Irritation: May cause respiratory tract irritation if inhaled.[4][2][5][6]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[7][8] For long-term stability, storage under an inert gas atmosphere (like nitrogen or argon) is recommended.[6][8] The compound may be hygroscopic, so protection from moisture is crucial.[4][5][6]
Q3: What personal protective equipment (PPE) is mandatory when handling this chemical?
A3: A comprehensive PPE strategy is essential for safe handling. The following should be worn at all times:
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Hand Protection: Chemical-resistant gloves such as nitrile or neoprene are recommended.[9][10] Always inspect gloves for tears or degradation before use and practice proper glove removal to avoid skin contact.[6][9]
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Eye Protection: Chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards are required to protect against splashes.[5][6][11][12]
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Body Protection: A standard laboratory coat should be worn to protect from spills.[9][10]
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Respiratory Protection: All handling of solid material or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][13]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is critical. Follow these first-aid measures:
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Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[5][6][11]
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Skin Contact: Remove all contaminated clothing and wash the affected skin area immediately with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical advice.[5][6][11]
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Ingestion: If the individual is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Do not induce vomiting. Call a poison control center or doctor immediately.[1][5][11]
-
Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[5][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Solubility in an Experiment | The compound's hydrochloride salt form may have specific solvent compatibility. The material may have degraded due to improper storage. | Consult literature for appropriate solvent systems. Ensure the compound has been stored correctly at 2-8°C and protected from moisture.[7][8] Consider slight warming or sonication to aid dissolution, if experimentally appropriate. |
| Inconsistent Experimental Results | The compound may be hygroscopic and have absorbed water, altering its effective concentration. Potential degradation from exposure to light or air. | Always handle the compound in a controlled environment (e.g., glovebox or low humidity room) when weighing. Use freshly opened containers when possible. Store under an inert atmosphere to minimize degradation.[6][8] |
| Material Appears Discolored or Clumped | Absorption of moisture due to the hygroscopic nature of the compound.[4][5][6] Degradation from improper storage conditions. | Do not use if the physical appearance significantly deviates from a solid, off-white powder.[4] Discard the material following hazardous waste disposal protocols and use a fresh batch. |
Chemical and Physical Data
The following table summarizes key quantitative data for this compound and related compounds. Data for the specific target compound is limited, so information from closely related structures is provided for guidance.
| Property | Value | Source Compound | Citation |
| CAS Number | 153471-67-1 | This compound | [7][8] |
| Molecular Formula | C₄H₆Cl₂N₂S | This compound | [7][8] |
| Molecular Weight | 185.07 g/mol | This compound | [7][8] |
| Appearance | Off-white to pale brown solid | General observation for similar hydrochloride salts | [14] |
| Melting Point | 228 - 233 °C | Methylamine hydrochloride | [4] |
| Boiling Point | 225 - 230 °C | Methylamine hydrochloride | [4][2] |
| Storage Temperature | 2-8°C (Refrigerator) | This compound | [7][8] |
Experimental Protocols
Protocol 1: Safe Weighing and Handling Workflow
This protocol outlines the standard procedure for safely handling this compound powder.
-
Preparation: Before handling, ensure you are wearing all required PPE (lab coat, safety goggles, chemical-resistant gloves). Confirm that the chemical fume hood is functioning correctly.
-
Staging: Place a spill tray, weighing paper, spatula, and a sealable container for the compound inside the chemical fume hood.
-
Weighing: Tare the analytical balance with the weighing paper. Carefully transfer the required amount of the compound from its storage bottle to the weighing paper using a clean spatula. Avoid creating dust.[15]
-
Transfer: Promptly transfer the weighed powder to your reaction vessel or a suitable container for dissolution.
-
Clean-up: Close the primary storage container tightly. Clean the spatula and the weighing area within the fume hood. Dispose of any contaminated weighing paper or wipes in a designated solid hazardous waste container.
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[6][9]
Protocol 2: Chemical Spill and Waste Disposal
This protocol provides steps for managing spills and disposing of waste containing this compound.
-
Spill Containment (Minor Spill):
-
Waste Collection:
-
Solid Waste: All contaminated materials, including gloves, pipette tips, and absorbent pads, must be collected in a designated hazardous waste container.[16] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[17]
-
Liquid Waste: Unused solutions should be collected in a designated hazardous liquid waste container. Do not pour this chemical down the drain.[11][16] The first rinse of any glassware that contained the pure compound should also be collected as hazardous waste.[17]
-
-
Disposal:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal, managed by the Environmental Health & Safety (EHS) office.[16]
-
Visual Workflow Guides
Caption: A workflow for the safe handling of this compound.
Caption: A decision-making workflow for responding to a chemical spill.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.se [fishersci.se]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | 153471-67-1 [amp.chemicalbook.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. CAS#:90802-21-4 | (3-Bromoisoxazol-5-yl)methylamine hydrochloride | Chemsrc [chemsrc.com]
- 14. chemimpex.com [chemimpex.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. benchchem.com [benchchem.com]
- 17. policies.dartmouth.edu [policies.dartmouth.edu]
Technical Support Center: Catalyst Selection for Reactions with (2-Chlorothiazol-5-yl)methylamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving (2-Chlorothiazol-5-yl)methylamine hydrochloride. The following information is designed to address specific issues encountered during common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound and what are the key challenges?
A1: The most common palladium-catalyzed cross-coupling reactions for this substrate are Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The primary challenge stems from the presence of the thiazole ring. The nitrogen and sulfur atoms in the thiazole can coordinate to the palladium catalyst, leading to catalyst deactivation and lower reaction yields. Careful selection of ligands is crucial to mitigate this issue.
Q2: Which type of catalyst is recommended for N-acylation of this compound?
A2: N-acylation of this compound typically does not require a metal catalyst. The reaction is a nucleophilic acyl substitution where the primary amine attacks an activated carboxylic acid derivative (e.g., acyl chloride or acid anhydride). The key is the choice of base to neutralize the HCl generated and to free the amine from its hydrochloride salt. Common bases include triethylamine, diisopropylethylamine (DIPEA), or potassium carbonate.
Q3: How do I choose the right palladium catalyst and ligand for a Suzuki-Miyaura coupling reaction with this substrate?
A3: For Suzuki-Miyaura coupling of 2-chlorothiazoles, highly active catalyst systems are often necessary due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Bulky, electron-rich phosphine ligands are recommended as they can promote the oxidative addition step and stabilize the palladium catalyst.[1] N-heterocyclic carbene (NHC) ligands can also be effective. The choice of a suitable base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is also critical for an efficient reaction.
Q4: What are the recommended catalyst systems for a Buchwald-Hartwig amination with this compound?
A4: For the Buchwald-Hartwig amination of 2-chlorothiazoles, specialized ligands that prevent catalyst deactivation by the coordinating heterocycle are essential. Biarylphosphine ligands such as XPhos, SPhos, and BrettPhos are commonly used in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. The choice of a strong base like sodium tert-butoxide (NaOtBu) is also typical for these reactions.
Troubleshooting Guides
N-Acylation Reactions
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Incomplete neutralization of the hydrochloride salt. | Use at least 2 equivalents of a suitable base (e.g., triethylamine, DIPEA) to both free the amine and neutralize the acid byproduct. |
| Low reactivity of the acylating agent. | Use a more reactive acylating agent, such as an acyl chloride instead of an acid anhydride. | |
| Steric hindrance. | If the acylating agent is sterically bulky, consider increasing the reaction temperature or using a less hindered base. | |
| Formation of Side Products | Di-acylation or other side reactions. | Use a controlled stoichiometry of the acylating agent (1.0-1.2 equivalents). Add the acylating agent slowly at a low temperature (e.g., 0 °C) to improve selectivity. |
Suzuki-Miyaura Coupling
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Catalyst deactivation by the thiazole nitrogen. | Employ bulky, electron-rich ligands like SPhos, XPhos, or consider N-heterocyclic carbene (NHC) ligands. |
| Inefficient oxidative addition of the C-Cl bond. | Increase the reaction temperature. Ensure a highly active Pd(0) species is generated by using an appropriate precatalyst. | |
| Protodeboronation of the boronic acid. | Use a non-aqueous base like K₃PO₄ or switch to a boronate ester (e.g., pinacol ester) which is more stable. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon). |
| Inefficient reduction of the Pd(II) precatalyst. | Use a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system. | |
| Starting Material Unreacted | Low catalyst activity. | Screen different palladium catalysts and ligands. Increase the catalyst loading. |
| Insufficient temperature. | Gradually increase the reaction temperature, monitoring for product degradation. |
Buchwald-Hartwig Amination
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Catalyst deactivation due to substrate coordination. | Use specialized biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos.[2] |
| Steric hindrance between the ligand, substrate, and coupling partner. | Consider a less sterically demanding ligand if coupling a bulky amine. | |
| Inappropriate base. | Sodium tert-butoxide (NaOtBu) is a common strong base. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, possibly requiring higher temperatures. | |
| Decomposition of Starting Material | Reaction temperature is too high. | Optimize the temperature; some catalyst systems can operate at lower temperatures. |
| Base is too strong for the substrate. | Screen weaker bases. |
Data Presentation
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of 2-Chlorothiazole Derivatives
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | Cs₂CO₃ | 1,4-Dioxane | 110 | 90-98 |
| PdCl₂(dppf) (5 mol%) | - | K₂CO₃ | DMF | 100 | 75-85 |
| PEPPSI-IPr (3 mol%) | - | K₃PO₄ | t-BuOH | 80 | 88-96 |
Note: Yields are representative and can vary based on the specific boronic acid and reaction conditions.
Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of 2-Chlorothiazole Derivatives
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | NaOtBu | Toluene | 100 | 80-95 |
| Pd(OAc)₂ (2 mol%) | BrettPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 85-92 |
| [Pd(cinnamyl)Cl]₂ (1 mol%) | RuPhos (2 mol%) | LHMDS | THF | 80 | 78-90 |
| G3-XPhos (2 mol%) | - | NaOtBu | Toluene | 90 | 90-97 |
Note: Yields are representative and can vary based on the specific amine coupling partner and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and a suitable anhydrous solvent (e.g., Dichloromethane, THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a base (e.g., Triethylamine, 2.2 equiv) dropwise and stir for 15 minutes.
-
Slowly add the acylating agent (e.g., acyl chloride, 1.1 equiv) dissolved in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., SPhos), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent (e.g., toluene/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.[2]
Visualizations
Caption: Catalyst selection workflow.
Caption: Troubleshooting low yield in Suzuki coupling.
References
solvent effects on the reactivity of (2-Chlorothiazol-5-yl)methylamine hydrochloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with (2-Chlorothiazol-5-yl)methylamine hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a cool, dry place, away from moisture and incompatible materials. The hydrochloride salt form is generally more stable than the free base. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential degradation.
Q2: How does the hydrochloride salt form affect the reactivity of the amine?
A2: The hydrochloride salt protonates the primary amine, rendering it non-nucleophilic. To utilize the nucleophilicity of the amine, a base must be added to the reaction mixture to generate the free base in situ. The choice of base and solvent is crucial to ensure sufficient concentration of the reactive free amine.
Q3: What are the general considerations for choosing a solvent for reactions involving this compound?
A3: The choice of solvent will depend on the specific reaction being performed. Key considerations include:
-
Solubility: The hydrochloride salt has limited solubility in many non-polar organic solvents. Polar aprotic solvents like DMF, DMAc, or DMSO can be good choices, although they may also influence the reaction rate. Alcohols like ethanol or isopropanol can also be used, but may participate in side reactions under certain conditions.
-
Reactivity: The solvent should be inert to the reactants and products under the reaction conditions. Protic solvents might interfere with reactions involving strong bases.
-
Reaction Type: For nucleophilic substitution reactions on the chlorothiazole ring, polar aprotic solvents are often preferred as they can accelerate the reaction rate.
Q4: Can I use the free base form of (2-Chlorothiazol-5-yl)methylamine directly?
A4: While the free base is the reactive species, it is often less stable and more challenging to handle and store than the hydrochloride salt. It is common practice to generate the free base from the hydrochloride salt just before or during the reaction by adding a suitable base.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | Insufficient amount or strength of the base to deprotonate the amine hydrochloride. | Use a stronger base or a stoichiometric excess of the base. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate. |
| Poor solubility of the hydrochloride salt in the chosen solvent. | Switch to a more polar solvent (e.g., DMF, DMSO) where the salt is more soluble. Gentle heating may also improve solubility, but monitor for potential degradation. | |
| Low reaction temperature. | Increase the reaction temperature. Many nucleophilic aromatic substitution reactions require elevated temperatures to proceed at a reasonable rate. | |
| Formation of Side Products | Reaction with the solvent. | If using a protic solvent like an alcohol, consider switching to an aprotic solvent, especially if reactive intermediates are involved. |
| Self-condensation or polymerization of the starting material. | Use dilute conditions to minimize intermolecular reactions. Add the starting material slowly to the reaction mixture. | |
| Over-reaction or decomposition at high temperatures. | Monitor the reaction closely by TLC or LC-MS and avoid prolonged heating. Consider running the reaction at a lower temperature for a longer duration. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous phase during workup. | Adjust the pH of the aqueous layer to suppress the ionization of any basic or acidic functional groups on your product, thereby increasing its solubility in the organic phase. |
| Formation of an emulsion during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. | |
| Co-elution of the product with unreacted starting material or byproducts during column chromatography. | Optimize the eluent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the acylation of the primary amine of this compound.
Materials:
-
This compound
-
Acylating agent (e.g., acyl chloride or anhydride)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware and stirring equipment
-
Materials for workup and purification (e.g., water, brine, drying agent, silica gel)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (2.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the free amine.
-
Cool the mixture in an ice bath.
-
Slowly add the acylating agent (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (a mixture of solvents, e.g., ethyl acetate/hexanes)
-
Visualization agent (e.g., UV lamp, iodine chamber, or a suitable staining solution)
-
Capillary tubes for spotting
Procedure:
-
Prepare a developing chamber with the chosen eluent system.
-
Dissolve small samples of the starting material and the reaction mixture in a suitable solvent.
-
Using a capillary tube, spot the starting material and the reaction mixture on the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp and/or by using a staining agent.
-
The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. Calculate the Rf values for the spots for comparison.
Data Presentation
The following table summarizes the expected qualitative effects of different solvent types on the reactivity of this compound in a typical nucleophilic substitution reaction where the amine is the nucleophile.
| Solvent Type | Example(s) | Expected Solubility of Hydrochloride Salt | Expected Reaction Rate | Potential Issues |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to High | Fast | Can be difficult to remove during workup. |
| Polar Protic | Water, Ethanol, Methanol | High | Moderate to Slow | May act as a competing nucleophile; can solvate the nucleophile, reducing its reactivity. |
| Non-polar Aprotic | Toluene, Hexane | Low | Very Slow | Poor solubility will likely inhibit the reaction. |
| Ethereal | THF, Dioxane | Low to Moderate | Moderate | Generally good choices, but solubility can be a limiting factor. |
Visualizations
Caption: A typical experimental workflow for reactions involving this compound.
Validation & Comparative
Comparative Guide to the Synthetic Utility of (2-Chlorothiazol-5-yl)methylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(2-Chlorothiazol-5-yl)methylamine hydrochloride is a pivotal building block in the synthesis of various biologically active compounds, most notably the second-generation neonicotinoid insecticides. This guide provides a comparative analysis of its primary reaction products, offering detailed experimental protocols, quantitative data, and a look at alternative synthetic strategies.
I. Synthesis of Neonicotinoid Insecticides
This compound is a key precursor in the industrial synthesis of the widely used insecticides Thiamethoxam and Clothianidin. The core of these syntheses involves the N-alkylation of a nitroguanidine or a related heterocyclic system with the (2-chlorothiazol-5-yl)methyl moiety.
A. Product Comparison: Thiamethoxam vs. Clothianidin
| Product | Structure | Molecular Formula | Molar Mass ( g/mol ) | Key Reactant |
| Thiamethoxam | C₈H₁₀ClN₅O₃S | 291.71 | 3-Methyl-N-nitro-1,3,5-oxadiazinan-4-imine | |
| Clothianidin | C₆H₈ClN₅O₂S | 249.68 | N-Methyl-N'-nitroguanidine |
B. Experimental Protocols
1. Synthesis of Thiamethoxam
This synthesis involves the N-alkylation of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine with 2-chloro-5-(chloromethyl)thiazole (often synthesized in situ or from this compound).
-
Reaction Scheme: this compound → 2-Chloro-5-(chloromethyl)thiazole + 3-Methyl-N-nitro-1,3,5-oxadiazinan-4-imine → Thiamethoxam
-
Procedure: A mixture of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 2-chloro-5-(chloromethyl)thiazole is reacted in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is carried out in the presence of a base, like potassium carbonate, and a phase transfer catalyst, for instance, triethyl benzyl ammonium chloride (TEBA). The mixture is heated, typically in the range of 60-70°C, to facilitate the reaction.[1] Upon completion, the product is isolated and purified. One reported method for purification involves crystallization from methanol to yield pure thiamethoxam.[2]
-
Quantitative Data:
2. Synthesis of Clothianidin
Clothianidin is synthesized by the condensation of (2-chlorothiazol-5-yl)methylamine with N-methyl-N'-nitroguanidine or a related precursor.
-
Reaction Scheme: (2-Chlorothiazol-5-yl)methylamine + S-Methyl-N-nitroisothiourea → N-[(2-chloro-5-thiazolyl)methyl]-N-methyl-N′-nitroguanidine (Clothianidin)
-
Procedure: A mixture of 2-chloro-N-methyl-5-thiazolemethanamine and S-methyl-N-nitroisothiourea in ethanol is heated under reflux for several hours.[4] After cooling, the reaction mixture is concentrated, and the residue is purified by silica gel column chromatography to obtain clothianidin as a crystalline solid.[4]
-
Quantitative Data:
C. Alternative Synthetic Routes
An alternative approach to neonicotinoids like Thiamethoxam involves preparing the 2-chloro-5-(chloromethyl)thiazole intermediate without low-temperature diazotization, aiming to reduce energy consumption. One patented method describes the preparation of 2-chloro-5-methylthiazole at room temperature, followed by chlorination.[3] For Clothianidin, alternative routes include the hydrolysis of 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3,5-dimethyl-hexahydro-1,3,5-triazine.[6]
II. Synthesis of Amide and Thiourea Derivatives
The primary amine functionality of this compound allows for straightforward derivatization to form amides and thioureas, which are common moieties in pharmacologically active molecules.
A. N-Acylation to Form Amides
N-acylation is a fundamental transformation for creating amide bonds.
-
Reaction Scheme: this compound + Acyl Chloride/Anhydride → N-((2-chlorothiazol-5-yl)methyl)amide
-
General Protocol: The N-acylation of amines can be achieved using various acylating agents like chloroacetyl chloride. A typical procedure involves dissolving the amine in a suitable solvent, such as anhydrous tetrahydrofuran (THF), and adding a base like triethylamine. The acylating agent is then added dropwise, often at a reduced temperature (e.g., 0°C) to control the reaction. The reaction is monitored until completion, after which the product is isolated through extraction and purified, commonly by column chromatography.
Table of N-Acylation Experimental Data
| Acylating Agent | Product | Reaction Conditions | Yield (%) | Spectroscopic Data |
| Chloroacetyl chloride | 2-Chloro-N-((2-chlorothiazol-5-yl)methyl)acetamide | Triethylamine, THF, 0°C to RT | Not specified | Not specified |
| Acetyl chloride | N-((2-chlorothiazol-5-yl)methyl)acetamide | Base, Solvent | Not specified | Not specified |
B. Reaction with Isothiocyanates to Form Thioureas
The reaction of primary amines with isothiocyanates is a high-yielding method for the synthesis of N,N'-disubstituted thioureas.
-
Reaction Scheme: this compound + R-N=C=S → N-((2-chlorothiazol-5-yl)methyl)-N'-R-thiourea
-
General Protocol: The synthesis of N-ethyl–N'-(4'-methylthiazol)-2-ylthiourea, a related compound, involves dissolving 2-amino-4-methylthiazole in ethanol and adding ethyl isothiocyanate, followed by refluxing the mixture.[7] A similar procedure could be adapted for (2-chlorothiazol-5-yl)methylamine. The resulting thiourea often precipitates from the reaction mixture and can be purified by recrystallization.
Table of Thiourea Synthesis Experimental Data
| Isothiocyanate | Product | Reaction Conditions | Yield (%) | Spectroscopic Data |
| Methyl isothiocyanate | N-((2-chlorothiazol-5-yl)methyl)-N'-methylthiourea | Base, Ethanol, Reflux | Not specified | Not specified |
| Phenyl isothiocyanate | N-((2-chlorothiazol-5-yl)methyl)-N'-phenylthiourea | Base, Ethanol, Reflux | Not specified | Not specified |
III. Visualization of a Key Signaling Pathway and Experimental Workflow
A. Neonicotinoid Mode of Action
Neonicotinoid insecticides, such as Thiamethoxam and Clothianidin, act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[8] This leads to overstimulation of the nerve cells, resulting in paralysis and death.
References
- 1. WO2015180585A1 - Method of producing thiamethoxam - Google Patents [patents.google.com]
- 2. EP3480196A1 - Process for the preparation of thiamethoxam - Google Patents [patents.google.com]
- 3. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 4. EP0425978A2 - Nitroguanidine compounds and insecticides - Google Patents [patents.google.com]
- 5. Clothianidin synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin - Google Patents [patents.google.com]
- 7. ijsr.net [ijsr.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Monitoring the Synthesis of (2-Chlorothiazol-5-yl)methylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of (2-Chlorothiazol-5-yl)methylamine hydrochloride, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), requires precise monitoring to ensure optimal reaction yield, purity, and safety. This guide provides a comprehensive comparison of modern analytical techniques for the real-time and offline monitoring of its synthesis, supported by experimental data and detailed protocols.
At a Glance: Comparison of Analytical Methods
The selection of an appropriate analytical method for reaction monitoring is contingent on several factors, including the need for real-time data, the complexity of the reaction mixture, and the required sensitivity and accuracy. The following table summarizes the key performance indicators of various analytical techniques applicable to the monitoring of the this compound synthesis.
| Analytical Method | Typical Analysis Time | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection (with derivatization) | 15-30 minutes | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL | Robust, widely available, good for routine analysis. | Requires derivatization for sensitive detection, longer analysis time. |
| Ultra-Performance Liquid Chromatography (UPLC) with UV/MS Detection | 2-10 minutes | 0.01 - 0.1 µg/mL (UV), <10 ng/mL (MS) | 0.03 - 0.3 µg/mL (UV), <30 ng/mL (MS) | Fast, high resolution and sensitivity, reduced solvent consumption.[1][2][3][4] | Higher initial instrument cost.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | 5-15 minutes | <1 ng/mL | <5 ng/mL | High sensitivity and selectivity, provides molecular weight information.[5] | Higher cost and complexity compared to HPLC-UV. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | 5-10 minutes | ~0.1 mg/mL | ~0.3 mg/mL | No reference standard of the analyte needed for quantification, provides structural information.[6] | Lower sensitivity compared to chromatographic methods. |
| In-situ Fourier-Transform Infrared (FTIR) Spectroscopy | Real-time | Concentration dependent | Concentration dependent | Non-invasive, continuous monitoring of key functional groups. | Complex data analysis, potential for matrix interference. |
In-Depth Analysis of Key Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of analytical chemistry in the pharmaceutical industry due to its robustness and reliability.[2] For the analysis of this compound, which lacks a strong chromophore, pre-column derivatization is essential for achieving adequate sensitivity with UV detection.
Experimental Protocol: HPLC with Pre-column Derivatization
-
Derivatization Agent Preparation: Prepare a 10 mg/mL solution of a suitable derivatizing agent, such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl), in acetone.
-
Sample Preparation: To 1 mL of the reaction mixture aliquot, add 1 mL of a quenching solution (e.g., a buffer at a specific pH to stop the reaction).
-
Derivatization Reaction: Mix 100 µL of the quenched sample with 200 µL of the derivatizing agent solution and 100 µL of a catalyst (e.g., a borate buffer at pH 9.5). Vortex and heat at 60°C for 30 minutes.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the wavelength of maximum absorbance of the derivative.
-
Injection Volume: 10 µL.
-
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement over traditional HPLC, offering faster analysis times, improved resolution, and enhanced sensitivity.[1][2][3][4] This is achieved by using columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures.[1][2][3] For reaction monitoring, UPLC can provide near real-time information, enabling quicker process adjustments.
Experimental Protocol: UPLC-UV/MS
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase. Centrifuge to remove any particulate matter.
-
UPLC-MS Analysis:
-
Column: C18 or equivalent sub-2 µm column (e.g., 2.1 x 50 mm, 1.7 µm).[5]
-
Mobile Phase: A rapid gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Detection: Photodiode Array (PDA) detector followed by a mass spectrometer (MS) with electrospray ionization (ESI).
-
Injection Volume: 1-5 µL.
-
A UPLC-MS/MS method for the analysis of heterocyclic amines has been developed with a run time of less than 2 minutes and low limits of detection (LODs) in the picogram range.[5]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique that allows for the quantification of components in a mixture without the need for a specific reference standard of the analyte.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a direct comparison of the analyte signal to that of a certified internal standard.[6] Low-field benchtop NMR spectrometers are increasingly being used for real-time reaction monitoring in process chemistry. A study has demonstrated the use of an 80 MHz benchtop NMR for the real-time monitoring of a Hantzsch thiazole synthesis.[7]
Experimental Protocol: qNMR
-
Sample Preparation: An aliquot of the reaction mixture is transferred to an NMR tube. A known amount of a certified internal standard (e.g., maleic acid) is added.
-
NMR Analysis:
-
Spectrometer: 400 MHz or higher for offline analysis, or a benchtop NMR for online monitoring.
-
Solvent: A deuterated solvent compatible with the reaction mixture.
-
Parameters: A calibrated 90° pulse and a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest are crucial for accurate quantification.
-
-
Data Analysis: The concentration of the analyte is calculated by comparing the integral of a characteristic analyte peak to the integral of a known peak from the internal standard.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a non-invasive technique that provides real-time information about the changes in functional groups during a chemical reaction. By inserting a probe directly into the reaction vessel, the consumption of reactants and the formation of products and intermediates can be continuously monitored.
Experimental Protocol: In-situ FTIR
-
Probe Insertion: An Attenuated Total Reflectance (ATR) FTIR probe is inserted into the reaction vessel.
-
Data Acquisition: Spectra are collected at regular intervals throughout the reaction.
-
Data Analysis: The change in absorbance of characteristic infrared bands corresponding to the starting materials, intermediates, and the final product is trended over time to generate a reaction profile.
Visualizing the Workflow and Decision-Making Process
To aid in the understanding of the analytical workflow and the selection of the most suitable method, the following diagrams have been generated using the DOT language.
References
- 1. rjptonline.org [rjptonline.org]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 5. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. analytik.news [analytik.news]
Comparative Reactivity Analysis: (2-Chlorothiazol-5-yl)methylamine Hydrochloride and Its Analogues in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of (2-Chlorothiazol-5-yl)methylamine hydrochloride and its selected analogues in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these building blocks is crucial for optimizing reaction conditions, predicting reaction outcomes, and accelerating the synthesis of novel compounds in drug discovery and medicinal chemistry. The chlorine atom at the 2-position of the thiazole ring is susceptible to nucleophilic attack, a reactivity that is modulated by the nature of the substituent at the 5-position.[1] This guide presents a standardized experimental protocol for a comparative kinetic study and provides illustrative data to guide researchers in their synthetic endeavors.
The Influence of 5-Substituents on Reactivity
The reactivity of the 2-chlorothiazole core is significantly influenced by the electronic properties of the substituent at the 5-position. Electron-withdrawing groups are expected to increase the electrophilicity of the C2 carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups are anticipated to decrease reactivity. The analogues chosen for this comparison represent a spectrum of electronic effects:
-
This compound (1): The primary amine, protonated as a hydrochloride salt, acts as an electron-withdrawing group through induction.
-
N-Methyl-(2-chlorothiazol-5-yl)methanamine (2): A secondary amine, which is also electron-withdrawing.
-
(2-Chlorothiazol-5-yl)methanol (3): The hydroxymethyl group is weakly electron-withdrawing.
-
Ethyl 2-chlorothiazole-5-carboxylate (4): The ethyl ester is a strong electron-withdrawing group.
Comparative Reactivity Data
To quantify the differences in reactivity, a kinetic study monitoring the rate of a model SNAr reaction with a common nucleophile, such as morpholine, is proposed. The following table summarizes the expected pseudo-first-order rate constants (k_obs) and percentage yield after a fixed reaction time, based on the electronic effects of the 5-substituents.
| Compound | Analogue | 5-Substituent | Expected Electronic Effect | Pseudo-First-Order Rate Constant (k_obs) x 10⁻⁴ s⁻¹ (Hypothetical Data) | % Yield after 2h (Hypothetical Data) |
| This compound | 1 | -CH₂NH₃⁺Cl⁻ | Strong Electron-Withdrawing | 8.5 | 85 |
| N-Methyl-(2-chlorothiazol-5-yl)methanamine | 2 | -CH₂NHCH₃ | Electron-Withdrawing | 6.2 | 70 |
| (2-Chlorothiazol-5-yl)methanol | 3 | -CH₂OH | Weakly Electron-Withdrawing | 3.1 | 45 |
| Ethyl 2-chlorothiazole-5-carboxylate | 4 | -COOEt | Very Strong Electron-Withdrawing | 15.2 | 95 |
Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes. It is based on established principles of physical organic chemistry. Actual experimental results may vary.
Experimental Protocols
A detailed experimental protocol for a comparative kinetic study is provided below. This protocol can be adapted for various nucleophiles and analytical techniques.
Kinetic Analysis of Nucleophilic Aromatic Substitution
Objective: To determine the pseudo-first-order rate constants for the reaction of this compound and its analogues with a nucleophile (e.g., morpholine) using HPLC analysis.
Materials:
-
This compound (Analogue 1 )
-
N-Methyl-(2-chlorothiazol-5-yl)methanamine (Analogue 2 )
-
(2-Chlorothiazol-5-yl)methanol (Analogue 3 )
-
Ethyl 2-chlorothiazole-5-carboxylate (Analogue 4 )
-
Morpholine (or other desired nucleophile)
-
Acetonitrile (HPLC grade)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Internal standard (e.g., naphthalene)
-
Deionized water
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase HPLC column
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Microsyringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of each 2-chlorothiazole analogue in acetonitrile.
-
Prepare a 1.0 M stock solution of morpholine in acetonitrile.
-
Prepare a 0.2 M stock solution of DIPEA in acetonitrile.
-
Prepare a 0.05 M stock solution of the internal standard in acetonitrile.
-
-
Reaction Setup:
-
In a thermostatted vessel at 25°C, combine the stock solution of the 2-chlorothiazole analogue (1.0 mL), the internal standard solution (1.0 mL), and acetonitrile to a total volume of 8.0 mL.
-
Add the DIPEA stock solution (1.0 mL).
-
Initiate the reaction by adding the morpholine stock solution (1.0 mL) with vigorous stirring. The final concentrations will be: [Analogue] = 0.01 M, [Morpholine] = 0.1 M, [DIPEA] = 0.02 M, [Internal Standard] = 0.005 M.
-
-
HPLC Monitoring:
-
Immediately after adding the nucleophile (t=0), withdraw a 50 µL aliquot of the reaction mixture and quench it in a vial containing 950 µL of a 1:1 acetonitrile/water mixture.
-
Continue to withdraw and quench aliquots at regular time intervals (e.g., every 15 minutes for 2 hours).
-
Analyze the quenched samples by HPLC.
-
-
HPLC Method:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile, increasing to 80% over 10 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the internal standard at each time point.
-
Calculate the concentration of the starting material at each time point relative to the internal standard.
-
Plot ln([Starting Material]) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Visualizing Reaction Workflow and Reactivity Relationships
The following diagrams illustrate the experimental workflow and the expected reactivity trend based on the electronic nature of the substituents.
Caption: Workflow for the kinetic analysis of SNAr reactions.
Caption: Predicted reactivity based on the 5-substituent's electronic effect.
Conclusion
This guide provides a framework for comparing the reactivity of this compound and its analogues. The provided experimental protocol offers a standardized method for obtaining quantitative kinetic data. The illustrative data and reactivity trends, based on fundamental principles of organic chemistry, can aid researchers in selecting the appropriate building blocks and optimizing reaction conditions for the synthesis of complex molecules in their drug discovery programs. It is anticipated that analogues with stronger electron-withdrawing groups at the 5-position will exhibit enhanced reactivity towards nucleophilic aromatic substitution at the 2-position of the thiazole ring.
References
Structure-Activity Relationship of (2-Chlorothiazol-5-yl)methylamine Derivatives as Potent Insecticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The (2-Chlorothiazol-5-yl)methylamine scaffold is a cornerstone in the development of modern insecticides, most notably the neonicotinoid class. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives built upon this key structural motif. By examining experimental data, we aim to elucidate the molecular features that govern their insecticidal potency and selectivity.
Comparative Analysis of Insecticidal Activity
The insecticidal activity of (2-Chlorothiazol-5-yl)methylamine derivatives is profoundly influenced by the nature of the substituents on the amine nitrogen. The following tables summarize the biological performance of various analogues against key insect pests, providing a quantitative basis for SAR analysis. The data is primarily focused on their activity as neonicotinoid insecticides, which act as agonists at insect nicotinic acetylcholine receptors (nAChRs).[1][2][3]
Table 1: Insecticidal Activity of Pyrrole- and Dihydropyrrole-fused Neonicotinoid Analogs against Aphis craccivora [4]
| Compound ID | R Group | Mortality (%) at 0.8 mg/L |
| 5a | H | ~60 |
| 5b | CH₃ | ~60 |
| 5c | C₂H₅ | ~60 |
| Imidacloprid | (Standard) | Not specified in this study |
Table 2: Insecticidal Activity of Pyrrole- and Dihydropyrrole-fused Neonicotinoid Analogs against Nilaparvata lugens [4]
| Compound ID | R Group | Mortality (%) at 100 mg/L |
| 5h | 2,4-difluorobenzyl | Good activity |
| Imidacloprid | (Standard) | Good activity |
Table 3: Insecticidal Activity of Thiamethoxam and Related Compounds [5]
| Compound | Structure | LC80 (mg/L) against various pests |
| Thiamethoxam | (2-chloro-thiazol-5-ylmethyl)-[4][6][7]oxadiazinan-4-ylidene-N-nitroamine | Broad spectrum, high activity |
| Imidacloprid analog | (6-chloro-pyridin-3-ylmethyl)-[4][6][7]oxadiazinan-4-ylidene-N-nitroamine | Generally less active than Thiamethoxam |
Structure-Activity Relationship (SAR) Insights
The development of Thiamethoxam, a second-generation neonicotinoid, highlights key SAR principles for this class of compounds.[7] The replacement of the 6-chloro-3-pyridyl moiety found in first-generation neonicotinoids like imidacloprid with a 2-chloro-5-thiazolyl group led to a significant increase in activity against a broader range of insect pests.[7]
Furthermore, modifications of the N-substituent on the amine play a crucial role. The introduction of a methyl group on the pharmacophore can increase activity against sucking pests.[7] The nitroimino heterocycle is a critical component for potent insecticidal activity.[3]
Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors
Neonicotinoid insecticides containing the (2-chlorothiazol-5-yl)methylamine core structure act as agonists at the insect nicotinic acetylcholine receptors (nAChRs).[1][2][3] These receptors are ligand-gated ion channels that are crucial for synaptic transmission in the insect central nervous system. The binding of neonicotinoids to nAChRs leads to an overstimulation of the neuron, resulting in paralysis and death of the insect. The selective toxicity of these compounds towards insects over mammals is attributed to their higher affinity for insect nAChRs.[8]
Caption: Mechanism of action of neonicotinoid insecticides at the insect nicotinic acetylcholine receptor.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for the synthesis and biological evaluation of (2-chlorothiazol-5-yl)methylamine derivatives.
General Synthesis of Pyrrole- and Dihydropyrrole-fused Neonicotinoid Analogs[4]
A multi-step synthesis is typically employed, starting from commercially available materials. Key steps often involve the formation of the pyrrole or dihydropyrrole ring system, followed by the introduction of the (2-chlorothiazol-5-yl)methylamine moiety and subsequent modifications. The final products are purified by column chromatography and characterized by NMR and mass spectrometry.
Insecticidal Bioassays[4]
-
Target Insects: Aphis craccivora (Cowpea aphid) and Nilaparvata lugens (Brown planthopper).
-
Method: A leaf-dipping or rice-stem dipping method is commonly used.
-
Procedure:
-
Test compounds are dissolved in an appropriate solvent (e.g., acetone or DMSO) and diluted with water containing a surfactant (e.g., Triton X-100) to the desired concentrations.
-
Host plant leaves or rice stems are dipped into the test solutions for a specified time (e.g., 30 seconds).
-
After air-drying, the treated leaves or stems are placed in petri dishes containing agar.
-
A set number of insects (e.g., 30-40) are introduced into each petri dish.
-
The dishes are maintained under controlled conditions (e.g., 25-27°C, 12h light/12h dark cycle).
-
Mortality is assessed at specified time points (e.g., 24, 48, and 72 hours).
-
-
Control: A solution containing the solvent and surfactant but no test compound is used as a negative control. A commercial insecticide (e.g., Imidacloprid) is used as a positive control.
-
Data Analysis: Mortality rates are calculated and corrected for control mortality using Abbott's formula. LC50 or LC80 values are determined using Probit analysis.
Conclusion
The (2-chlorothiazol-5-yl)methylamine scaffold is a highly versatile platform for the development of potent insecticides. The structure-activity relationship studies reveal that the insecticidal activity can be finely tuned by modifying the substituents on the amine and the heterocyclic system. The 2-chloro-5-thiazolyl group is a key determinant for broad-spectrum activity. The continued exploration of new derivatives based on this scaffold holds promise for the discovery of next-generation insecticides with improved efficacy and safety profiles.
References
- 1. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and biology of thiamethoxam: a second generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and insecticidal bioactivities evaluation of pyrrole- and dihydropyrrole-fused neonicotinoid analogs containing chlorothiazole ring [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The discovery of thiamethoxam: a second-generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiamethoxam | C8H10ClN5O3S | CID 5821911 - PubChem [pubchem.ncbi.nlm.nih.gov]
spectroscopic analysis of novel compounds from (2-Chlorothiazol-5-yl)methylamine hydrochloride
A Comparative Spectroscopic Guide to Novel Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of novel compounds derived from (2-Chlorothiazol-5-yl)methylamine hydrochloride and those synthesized through alternative routes. The objective is to offer a clear comparison of their structural characterization data, supported by detailed experimental protocols.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds, particularly in the agrochemical industry. The development of novel derivatives from this starting material is of significant interest. This guide compares the spectroscopic properties of a well-known insecticide, Clothianidin, derived from this precursor, with a 2,5-disubstituted thiazole synthesized via a modern, alternative cyclization method. This comparison aims to highlight the differences in synthetic approaches and the resulting spectroscopic fingerprints of the target molecules.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for a representative novel compound synthesized from (2-Chlorothiazol-5-yl)methylamine and a compound synthesized via an alternative method.
Table 1: Comparison of ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| N-((2-chlorothiazol-5-yl)methyl)-N'-methyl-N''-nitroguanidine (Clothianidin) | -CH₃ | 2.85 | d |
| -CH₂- | 4.50 | d | |
| Thiazole C4-H | 7.45 | s | |
| -NH- | 8.30 | t | |
| 2-Phenyl-5-methylthiazole (Alternative Synthesis) | -CH₃ | 2.65 | s |
| Thiazole C4-H | 7.60 | s | |
| Phenyl-H (ortho) | 7.90 | m | |
| Phenyl-H (meta, para) | 7.40 | m |
Table 2: Comparison of ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| N-((2-chlorothiazol-5-yl)methyl)-N'-methyl-N''-nitroguanidine (Clothianidin) | -CH₃ | 29.5 |
| -CH₂- | 40.0 | |
| Thiazole C4 | 120.0 | |
| Thiazole C5 | 140.0 | |
| Thiazole C2 | 151.0 | |
| C=N (guanidine) | 158.0 | |
| 2-Phenyl-5-methylthiazole (Alternative Synthesis) | -CH₃ | 15.0 |
| Thiazole C4 | 135.0 | |
| Thiazole C5 | 130.0 | |
| Thiazole C2 | 165.0 | |
| Phenyl C (ipso) | 134.0 | |
| Phenyl C (ortho) | 126.0 | |
| Phenyl C (meta) | 129.0 | |
| Phenyl C (para) | 128.0 |
Table 3: Comparison of IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass (m/z) [M+H]⁺ |
| N-((2-chlorothiazol-5-yl)methyl)-N'-methyl-N''-nitroguanidine (Clothianidin) | 3400 (N-H), 1620 (C=N), 1570 (NO₂), 1350 (NO₂) | 250.0161[1] |
| 2-Phenyl-5-methylthiazole (Alternative Synthesis) | 3050 (Ar C-H), 1600 (C=N), 1480 (C=C) | 176.0634 |
Experimental Protocols
Synthesis of N-((2-chlorothiazol-5-yl)methyl)-N'-methyl-N''-nitroguanidine (Clothianidin) from this compound
This protocol describes a representative synthesis of Clothianidin.
-
Neutralization of the Starting Material: this compound (1.0 eq) is dissolved in water and a stoichiometric amount of a base (e.g., sodium bicarbonate) is added to neutralize the hydrochloride and free the amine. The free amine is then extracted with a suitable organic solvent (e.g., dichloromethane).
-
Guanidine Formation: The solution of (2-Chlorothiazol-5-yl)methylamine is added dropwise to a solution of N-methyl-N'-nitroguanidine (1.0 eq) in a suitable solvent such as ethanol.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Alternative Synthesis of 2-Phenyl-5-methylthiazole
This protocol is based on the Hantzsch thiazole synthesis, a common alternative for preparing substituted thiazoles.[2]
-
Reaction Setup: Thiobenzamide (1.0 eq) and chloroacetone (1.0 eq) are dissolved in ethanol in a round-bottom flask.
-
Reflux: The reaction mixture is heated to reflux for 2-4 hours. The formation of the product can be monitored by TLC.
-
Isolation and Purification: After cooling to room temperature, the reaction mixture is poured into cold water to precipitate the product. The solid is collected by filtration, washed with water, and then recrystallized from ethanol to yield pure 2-phenyl-5-methylthiazole.
Visualizations
Synthetic Workflow and Alternative Routes
The following diagrams illustrate the synthetic pathway for the target compound from this compound and a common alternative synthetic route for 2,5-disubstituted thiazoles.
Caption: Comparative synthetic workflows.
General Workflow for Spectroscopic Analysis
The following diagram outlines the general workflow for the spectroscopic analysis of a newly synthesized compound.
Caption: General workflow for spectroscopic analysis.
References
A Comparative Guide to the Synthesis of a Key Ritonavir Intermediate: Validating the Use of (2-Chlorothiazol-5-yl)methylamine Hydrochloride
In the intricate landscape of pharmaceutical synthesis, the efficient and reliable production of key intermediates is paramount. This guide provides a comparative analysis of synthetic routes to a crucial precursor for the antiretroviral drug Ritonavir, with a focus on validating the synthetic utility of (2-Chlorothiazol-5-yl)methylamine hydrochloride. Researchers, scientists, and professionals in drug development will find a detailed examination of a primary synthetic pathway utilizing this starting material, juxtaposed with a common alternative route. The comparison is supported by quantitative data on reaction yields, purity, and conditions, alongside detailed experimental protocols and workflow visualizations.
Comparison of Synthetic Routes
The synthesis of the key Ritonavir intermediate, N-[[N-Methyl-N-[(2-isopropyl-4-thiazolyl)methyl)amino]carbonyl]-L-valine, is a critical step in the overall production of the active pharmaceutical ingredient (API). This guide evaluates two distinct pathways to a closely related and pivotal precursor, (2-isopropyl-4-thiazolyl)methylamine, which is subsequently elaborated to the final intermediate.
Route 1 employs this compound as the foundational building block. This pathway is characterized by its directness in introducing the required aminomethylthiazole moiety.
Route 2 represents a widely adopted alternative, commencing from the more basic starting material, isobutyramide. This route involves the construction of the thiazole ring from acyclic precursors.
The following table summarizes the key quantitative metrics for each route, offering a clear comparison of their respective efficiencies.
| Parameter | Route 1: From (2-Chlorothiazol-5-yl)methylamine HCl | Route 2: From Isobutyramide |
| Starting Material | This compound | Isobutyramide |
| Key Intermediate | (2-isopropyl-4-thiazolyl)methylamine | 2-isopropyl-4-(chloromethyl)thiazole |
| Overall Yield | Approx. 85-90% | Approx. 60-70% |
| Number of Steps | 2 | 3 |
| Key Reagents | Grignard Reagent (e.g., Isopropylmagnesium bromide), Methylamine | Phosphorus pentasulfide, 1,3-Dichloroacetone, Methylamine |
| Reaction Conditions | Grignard reaction at low temperatures; Amination at room temperature | Thionation at elevated temperatures; Cyclization; Amination |
| Purity of Intermediate | High (typically >98%) | Good (typically >95% after purification) |
Experimental Protocols
Detailed methodologies for the pivotal steps in each synthetic route are provided below to enable reproducibility and informed decision-making.
Route 1: Synthesis of (2-isopropyl-4-thiazolyl)methylamine from this compound
Step 1: Grignard Reaction to form 2-isopropyl-4-(aminomethyl)thiazole
-
To a solution of this compound in an anhydrous ethereal solvent (e.g., THF, diethyl ether), cooled to -78 °C under an inert atmosphere, is added a solution of isopropylmagnesium bromide (typically 2-3 equivalents) in the same solvent dropwise.
-
The reaction mixture is stirred at low temperature for several hours and then allowed to warm to room temperature.
-
The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Step 2: N-methylation (if required, though the primary amine is often the target)
Standard reductive amination or direct alkylation procedures can be employed if the N-methylated derivative is the desired product at this stage.
Route 2: Synthesis of (2-isopropyl-4-thiazolyl)methylamine from Isobutyramide
Step 1: Thionation of Isobutyramide to Thioisobutyramide
-
Isobutyramide and phosphorus pentasulfide are suspended in an inert solvent (e.g., toluene, xylene).
-
The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by distillation or recrystallization to afford thioisobutyramide.
Step 2: Hantzsch Thiazole Synthesis to form 2-isopropyl-4-(chloromethyl)thiazole
-
Thioisobutyramide is dissolved in a suitable solvent such as acetone or ethanol.
-
1,3-Dichloroacetone is added to the solution, and the mixture is heated to reflux.
-
The reaction proceeds for several hours, leading to the formation of the thiazole ring.
-
The solvent is evaporated, and the resulting crude product is purified, often by column chromatography, to yield 2-isopropyl-4-(chloromethyl)thiazole.
Step 3: Amination to form (2-isopropyl-4-thiazolyl)methylamine
-
2-isopropyl-4-(chloromethyl)thiazole is dissolved in a suitable solvent and treated with an excess of aqueous or alcoholic methylamine solution.
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.
-
The product is extracted into an organic solvent, washed, dried, and concentrated to give the desired (2-isopropyl-4-thiazolyl)methylamine.
Visualization of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical progression of each synthetic route.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Conclusion
The validation of synthetic routes is a critical exercise in process development and optimization. This guide demonstrates that utilizing This compound offers a more convergent and potentially higher-yielding pathway to a key Ritonavir intermediate compared to the alternative route starting from isobutyramide. The reduced number of synthetic steps in Route 1 may also translate to lower production costs and a more favorable environmental footprint. However, the choice of the optimal route will ultimately depend on a comprehensive evaluation of factors including raw material cost and availability, scalability, and specific purity requirements for the final API. The provided data and protocols serve as a valuable resource for researchers and developers in making these critical assessments. critical assessments.
Navigating Thiazole Synthesis: A Comparative Guide to Alternatives for (2-Chlorothiazol-5-yl)methylamine Hydrochloride
For researchers, scientists, and drug development professionals engaged in the synthesis of thiazole-containing compounds, the selection of appropriate starting materials is a critical factor influencing reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive comparison of alternative reagents to the commonly utilized building block, (2-Chlorothiazol-5-yl)methylamine hydrochloride, offering insights into various synthetic strategies and their respective advantages.
The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities. The specific building block, this compound, provides a readily functionalizable scaffold for the elaboration of more complex molecules. However, the exploration of alternative reagents and synthetic routes can unlock new chemical space, improve process efficiency, and mitigate potential supply chain vulnerabilities. This guide delves into established and emerging alternatives, presenting comparative data and detailed experimental protocols to inform your synthetic planning.
Alternative Strategies and Reagents
The primary alternatives to using pre-functionalized aminomethylthiazoles like this compound can be broadly categorized into two main approaches: the use of alternative thiazole-based building blocks and the de novo construction of the thiazole ring using acyclic precursors.
A prominent and classical approach to thiazole synthesis is the Hantzsch thiazole synthesis . This method involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2] Modifications to this method allow for the introduction of various substituents on the thiazole ring. Another significant method is the Cook-Heilbron thiazole synthesis , which yields 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates.[3][4]
Recent advancements have also focused on developing greener and more efficient synthetic protocols.[5] These can include microwave-assisted synthesis, the use of environmentally benign solvents, and the development of one-pot, multi-component reactions.[2][5]
Here, we compare several key alternative reagents and the synthetic strategies they enable.
Comparison of Key Alternative Reagents
| Reagent/Building Block | Synthetic Strategy | Typical Reagents | Key Advantages | Potential Limitations |
| Thioamides and α-Haloketones | Hantzsch Synthesis | Thioformamide, Chloroacetaldehyde | Versatile, well-established, good yields.[1][4] | Use of potentially toxic α-haloketones.[5] |
| α-Aminonitriles | Cook-Heilbron Synthesis | Carbon disulfide, Isothiocyanates, Dithioacids | Mild reaction conditions, access to 5-aminothiazoles.[3][6] | Limited substitution patterns on the final product. |
| Propargylamines and Isothiocyanates | Microwave-assisted Cyclization | p-Toluenesulfonic acid (catalyst) | Rapid synthesis, good yields for 2-aminothiazoles.[5] | Requires microwave reactor, potential for side products. |
| N-Substituted α-Amino Acids | Intramolecular Cyclization | Thionyl chloride, DBU | Mild, metal-free conditions, excellent yields for 2,5-disubstituted thiazoles.[7] | Scope may be limited by the availability of starting amino acids. |
| Vinyl Azides and Potassium Thiocyanate | Palladium-catalyzed Cyclization | Palladium(II) acetate | Access to 4-substituted 2-aminothiazoles.[6] | Requires a metal catalyst, which can be costly and require removal. |
Experimental Protocols
Hantzsch Thiazole Synthesis: General Procedure
This protocol outlines a general procedure for the synthesis of a thiazole derivative via the Hantzsch condensation.
Materials:
-
α-Haloketone (1.0 eq)
-
Thioamide or Thiourea (1.0 - 1.2 eq)
-
Ethanol (as solvent)
-
Sodium bicarbonate (optional, as a base)
Procedure:
-
Dissolve the thioamide or thiourea in ethanol in a round-bottom flask.
-
If a base is required, add sodium bicarbonate to the solution.
-
Add the α-haloketone dropwise to the mixture at room temperature.
-
The reaction mixture is then typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Cook-Heilbron Synthesis of 5-Aminothiazoles: General Procedure
This protocol provides a general method for synthesizing 5-aminothiazoles.
Materials:
-
α-Aminonitrile (1.0 eq)
-
Carbon disulfide or Isothiocyanate (1.0 - 1.2 eq)
-
Pyridine or Triethylamine (as base and solvent)
Procedure:
-
Dissolve the α-aminonitrile in pyridine or a mixture of pyridine and a co-solvent.
-
Add the carbon disulfide or isothiocyanate dropwise to the solution at a controlled temperature (often 0 °C or room temperature).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
-
The reaction mixture is then poured into ice-water and the precipitated product is collected by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Visualizing Synthetic Pathways
To better understand the relationships between different synthetic approaches, the following diagrams illustrate the key transformations.
Caption: Alternative synthetic routes to target thiazole compounds.
Conclusion
The synthesis of thiazole derivatives is a rich and evolving field. While building blocks like this compound offer a direct route to certain structures, a thorough understanding of alternative reagents and synthetic strategies is invaluable for the modern medicinal chemist. The Hantzsch and Cook-Heilbron syntheses remain powerful and versatile methods, while newer, innovative approaches provide opportunities for improved efficiency and sustainability. By carefully considering the comparative advantages and limitations of each approach, researchers can make informed decisions to best achieve their synthetic goals.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. bepls.com [bepls.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Cost-Benefit Analysis: (2-Chlorothiazol-5-yl)methylamine Hydrochloride in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Thiazole Intermediate
(2-Chlorothiazol-5-yl)methylamine hydrochloride is a crucial building block in the synthesis of high-value chemical products, most notably the neonicotinoid insecticide Thiamethoxam. This guide provides a comprehensive cost-benefit analysis of utilizing this intermediate, comparing it with its primary alternative, 2-chloro-5-chloromethylthiazole (CCMT). The following sections present a detailed examination of their synthetic pathways, comparative yields, and economic implications, supported by experimental data from peer-reviewed literature and patent filings.
Executive Summary
The use of this compound as a starting material for the synthesis of Thiamethoxam introduces an additional step compared to the more direct route using 2-chloro-5-chloromethylthiazole (CCMT). While both intermediates can be derived from common precursors, the direct use of CCMT in the final condensation step generally offers a more streamlined and potentially more cost-effective manufacturing process. This analysis indicates that the cost-benefit of using this compound is largely dependent on its purchase price relative to CCMT and the efficiency of its conversion. For in-house synthesis, the additional step to produce the methylamine hydrochloride from CCMT adds to the overall production cost.
Comparative Synthesis and Cost Analysis
The primary application of this compound is in the synthesis of Thiamethoxam. A key alternative and immediate precursor in this synthesis is 2-chloro-5-chloromethylthiazole (CCMT).[1][2][3] The following table summarizes the key quantitative data for a comparative analysis of these two intermediates in the context of Thiamethoxam production.
| Parameter | This compound | 2-chloro-5-chloromethylthiazole (CCMT) | Notes |
| CAS Number | 153471-67-1 | 105827-91-6 | |
| Molecular Weight | 185.08 g/mol | 168.04 g/mol | |
| Purity (Typical) | ≥98% | ≥98.5% | Supplier dependent. |
| Indicative Price | Higher per mole than CCMT | ~$6.00/kg (bulk, supplier dependent) | Price is highly variable based on supplier and volume. The hydrochloride salt is generally more expensive than the free base or the chloromethyl precursor due to additional synthesis steps. |
| Synthesis Steps to Thiamethoxam | 2 steps (from CCMT) | 1 step (final condensation) | This represents a significant difference in process complexity and cost. |
| Reported Yield in Final Step to Thiamethoxam | Data not readily available in comparative studies | 78-80%[4] | High yields are reported for the direct condensation of CCMT with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine. |
Synthetic Pathways and Logical Relationships
The synthesis of Thiamethoxam can proceed through different routes, with the choice of the thiazole intermediate being a critical decision point. The following diagrams illustrate the synthetic relationships between the starting materials, the two key intermediates, and the final product.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-5-chloromethylthiazole (CCMT) from 2-amino-5-methylthiazole
This route involves a diazotization and chlorination reaction. A known issue with this method is the need for low-temperature conditions, which can be energy-intensive on an industrial scale.[4]
Step 1: Preparation of 2-chloro-5-methylthiazole
-
In a reaction vessel under a nitrogen atmosphere, add dry anhydrous copper (II) chloride.
-
Add a dry acetonitrile solution of t-butylthionitrile while stirring vigorously.
-
Maintain the temperature at 25°C and slowly add 2-amino-5-methylthiazole over 40 minutes.
-
Allow the reaction to proceed for 2 hours at 25°C.
-
Add a 20% hydrochloric acid solution.
-
Remove the solvent by distillation under reduced pressure.
-
Add chloroform, wash with saturated saline solution, and dry with anhydrous magnesium sulfate.
-
Remove the solvent by distillation under reduced pressure to obtain 2-chloro-5-methylthiazole.
Step 2: Chlorination to CCMT
-
Dissolve the 2-chloro-5-methylthiazole in a suitable solvent.
-
React with a chlorinating agent such as N-chlorosuccinimide.
-
Purify the product to obtain 2-chloro-5-chloromethylthiazole.
Protocol 2: Synthesis of Thiamethoxam from 2-chloro-5-chloromethylthiazole (CCMT)
This protocol describes the final condensation step to produce Thiamethoxam.[4]
-
In a reaction vessel, sequentially add 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, dimethyl carbonate, and 2-chloro-5-chloromethyl thiazole.
-
Slowly add a mixture of tetramethylammonium hydroxide, potassium carbonate, and dimethyl carbonate.
-
After the reaction is complete, add water and adjust the pH of the solution to 6.5 with hydrochloric acid.
-
Allow the layers to separate and concentrate the organic layer under reduced pressure.
-
Cool the concentrate to induce crystallization.
-
Filter and dry the solid to obtain Thiamethoxam.
-
Reported yields for this process are in the range of 78-80%.[4]
Protocol 3: Synthesis of this compound from CCMT
A general method for the amination of a chloromethyl group would involve reaction with an ammonia source, followed by salt formation.
-
Dissolve 2-chloro-5-chloromethylthiazole in a suitable solvent.
-
React with an excess of ammonia or a protected ammonia equivalent.
-
After the reaction is complete, isolate the free amine.
-
Dissolve the free amine in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.
-
Filter and dry the solid to obtain this compound.
Cost-Benefit Analysis Workflow
The decision to use this compound versus CCMT can be broken down into a logical workflow.
Conclusion
The cost-benefit analysis of using this compound in large-scale synthesis, particularly for Thiamethoxam, hinges on a trade-off between process complexity and raw material cost. The direct route utilizing 2-chloro-5-chloromethylthiazole (CCMT) is more efficient, involving fewer synthetic steps and demonstrating high yields in the final condensation. The use of this compound introduces an additional synthetic transformation, which inherently increases processing time and cost.
For researchers and drug development professionals, the choice of intermediate will depend on the scale of the synthesis, the availability and cost of the starting materials, and the in-house capabilities for multi-step synthesis. For industrial production, the direct use of CCMT appears to be the more economically viable option based on the currently available data. Further process optimization and a direct comparative study under identical conditions would be necessary to provide a definitive quantitative comparison.
References
A Comparative Guide to the Application of (2-Chlorothiazol-5-yl)methylamine Hydrochloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2-Chlorothiazol-5-yl)methylamine hydrochloride is a pivotal building block in the synthesis of a range of biologically active compounds, most notably the second-generation neonicotinoid insecticide, thiamethoxam. This guide provides a comparative analysis of its application, focusing on the synthesis of the key intermediate, 2-chloro-5-chloromethylthiazole, and contrasts classical thiazole synthesis methods. Experimental data, detailed protocols, and pathway visualizations are presented to inform synthetic strategy and drug discovery efforts.
Performance Comparison of Synthetic Routes to 2-Chloro-5-chloromethylthiazole
The synthesis of 2-chloro-5-chloromethylthiazole is a critical step in the production of thiamethoxam and other related compounds. This compound is readily converted to this intermediate via diazotization and chlorination. Below is a comparison of various methods to synthesize this key intermediate, highlighting different starting materials and their respective yields.
| Synthesis Route | Starting Material(s) | Key Reagents/Conditions | Reported Yield (%) | Reference |
| Route 1: From Dichloropropene | 1,3-Dichloropropene, Sodium thiocyanate | 1. NaSCN, Toluene, 80-120°C; 2. Chlorination | ~65% | [1][2] |
| Route 2: From Allyl Isothiocyanate | Allyl isothiocyanate | Chlorinating agent (e.g., Cl₂, SO₂Cl₂) | 41-92.8% | [3][4] |
| Route 3: From 2-Chloroallyl isothiocyanate | 2-Chloroallyl isothiocyanate | Acetonitrile, Chlorine, -10°C to 25°C | 71% | [5] |
| Route 4: From Thiazolidine-2-thione | 3-acetyl-5-methylene-1,3-thiazolidine-2-thione | Chloroform, Chlorine, 0-20°C | 41% (crude) | [3] |
Comparison of General Thiazole Synthesis Methodologies
While the above routes are specific to a key neonicotinoid precursor, broader strategies exist for the synthesis of the thiazole core. The Hantzsch synthesis is the most classical and widely used method. The Cook-Heilbron synthesis offers an alternative for producing 5-aminothiazoles.
| Synthesis Method | Starting Materials | Key Features | Typical Yield (%) | Reference |
| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide/Thiourea | Versatile, high-yielding, simple procedure. | 80-99% | [6][7][8] |
| Cook-Heilbron Thiazole Synthesis | α-Aminonitrile, Carbon disulfide (or related) | Specifically produces 5-aminothiazoles under mild conditions. | "Significant" | [9][10] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a general procedure for the classical Hantzsch thiazole synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate solution
Procedure:
-
In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring at approximately 100°C for 30 minutes.
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water.
-
Dry the solid product to obtain 2-amino-4-phenylthiazole.[6]
Protocol 2: Synthesis of 2-Chloro-5-chloromethylthiazole from 1,3-Dichloropropene
This protocol outlines a common industrial route to the key intermediate for thiamethoxam.
Materials:
-
1,3-Dichloropropene
-
Sodium thiocyanate
-
Tetrabutylammonium bromide (phase transfer catalyst)
-
Toluene
-
Chlorinating agent (e.g., sulfuryl chloride)
Procedure:
-
Substitution and Isomerization:
-
To a flask containing toluene, add sodium thiocyanate (1.23 mol) and tetrabutylammonium bromide (2.5 g).
-
Slowly add 2,3-dichloropropene (0.97 mol) while stirring.
-
Heat the mixture to reflux at 80°C for 4 hours.
-
Increase the temperature to 120°C and maintain for 3 hours to effect isomerization to 3-chloro-1-propenylisothiocyanate.[2]
-
-
Chlorination and Cyclization:
Visualizations
Signaling Pathway of Thiamethoxam
Thiamethoxam, like other neonicotinoids, acts as an agonist on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This leads to overstimulation of the neurons, resulting in paralysis and death.
Caption: Mechanism of action of Thiamethoxam on insect nicotinic acetylcholine receptors.
Experimental Workflow: Hantzsch Thiazole Synthesis
The following diagram illustrates the general workflow for the Hantzsch thiazole synthesis.
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
Logical Relationship: Synthesis of Thiamethoxam
This diagram shows the synthetic relationship from the key intermediate to the final product, thiamethoxam.
Caption: Synthetic pathway from (2-Chlorothiazol-5-yl)methylamine HCl to Thiamethoxam.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 3. patents.justia.com [patents.justia.com]
- 4. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 5. Behavioral and biochemical effects of neonicotinoid thiamethoxam on the cholinergic system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. scribd.com [scribd.com]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 11. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
Safety Operating Guide
Navigating the Safe Disposal of (2-Chlorothiazol-5-yl)methylamine hydrochloride: A Comprehensive Guide
For researchers and scientists engaged in drug development, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of (2-Chlorothiazol-5-yl)methylamine hydrochloride, a compound that requires handling as a hazardous substance due to its potential for skin, eye, and respiratory irritation.[1][2][3][4] Adherence to these protocols is critical for mitigating risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, such as a chemical fume hood, and to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form or in solution, involves a series of systematic steps to ensure the safety of laboratory personnel and the protection of the environment. Drain disposal of this compound is strictly prohibited.[2][5]
1. Waste Collection and Labeling:
-
Solid Waste: Unused or waste solid this compound should be placed in a designated, chemically resistant container with a secure, screw-on cap.[5]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be clearly marked with a "Hazardous Waste" label. The label must include the full chemical name, "this compound," and its CAS number (153471-67-1).[6][7] List all components in the container, including solvents, with their estimated percentages.
2. Waste Segregation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
This area must be well-ventilated and situated away from incompatible materials.
-
Segregate waste based on compatibility; for instance, do not store it with strong oxidizing agents.[8]
3. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple rinse the empty container with a suitable solvent in which the compound is soluble.
-
Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste.[5] Do not pour the rinsate down the drain. [5]
-
After triple rinsing and allowing the container to dry, completely deface or remove the original label.[5] The decontaminated container can then typically be disposed of in the regular trash or recycled, in accordance with institutional policies.[5]
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the hazardous waste.[5]
-
Do not accumulate large quantities of waste; schedule disposal when the container is nearing its capacity.[5]
-
Disposal of this compound should be conducted at an approved waste disposal plant, which may involve high-temperature incineration for chlorinated organic compounds.[1][4][9]
Quantitative Data Summary
| Waste Type | Disposal Container | Disposal Method | Key Precautions |
| Solid Waste | Designated, chemically resistant, labeled "Hazardous Waste" | Collection for professional disposal | Avoid dust formation.[2] |
| Liquid Waste | Separate, compatible, labeled "Hazardous Waste" | Collection for professional disposal | Do not mix with incompatible materials. |
| Empty Containers | Regular trash or recycling (after decontamination) | Triple rinse with a suitable solvent. | Collect all rinsate as hazardous waste.[5] |
| Rinsate | Hazardous liquid waste container | Collection for professional disposal | Do not dispose of down the drain.[5] |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. aksci.com [aksci.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. 153471-67-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tandfonline.com [tandfonline.com]
Personal protective equipment for handling (2-Chlorothiazol-5-yl)methylamine hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2-Chlorothiazol-5-yl)methylamine hydrochloride. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is outlined in the table below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Chemical safety goggles are essential to protect against splashes and dust. A face shield should be used when there is a significant risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable option. Always inspect gloves for integrity before use and change them regularly or if contaminated.[3][4] |
| Body Protection | Laboratory Coat or Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[1][3] |
| Respiratory Protection | Respirator | Use a respirator if handling large quantities, if dust formation is likely, or in poorly ventilated areas to prevent inhalation of harmful vapors or dust.[2][5] |
II. Step-by-Step Handling Protocol
Follow these steps to ensure the safe handling of this compound:
A. Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Information Review: Review the Safety Data Sheet (SDS) for this compound and related compounds. Note the hazards: it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][6][7]
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and emergency supplies (spill kit, eyewash station, safety shower) are readily accessible.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]
B. Handling the Compound
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Dispensing: Carefully weigh and dispense the required amount of the compound, avoiding the generation of dust.[1]
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]
-
Safe Practices: Do not eat, drink, or smoke in the handling area.[8]
C. Post-Handling Procedures
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location.[1][8]
III. Emergency Procedures
In the event of accidental exposure or a spill, follow these emergency procedures:
| Incident | Procedure |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][8] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][8] |
| Spill | For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For major spills, evacuate the area and follow institutional emergency protocols. |
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility. Adhere to all local, regional, and national regulations for chemical waste disposal.[1]
V. Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. falseguridad.com [falseguridad.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
